2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWHTXIUHORLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and potential applications of new chemical entities. The guide details a plausible synthetic pathway, including step-by-step experimental protocols, and provides predicted analytical data for the characterization of the target molecule. The structure and key physicochemical properties are also presented.
Introduction
Phenoxyacetamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as antimicrobial, antiviral, analgesic, and anti-inflammatory agents.[1][2] The structural versatility of this scaffold allows for a wide range of modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide focuses on a specific, novel derivative, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, providing a detailed exploration of its fundamental chemical characteristics and a robust methodology for its synthesis and characterization.
Molecular and Physicochemical Properties
The fundamental properties of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide are summarized in the table below. These have been calculated based on its chemical structure.
| Property | Value |
| Chemical Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide |
| Physical Form | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Amides generally have lower water solubility compared to their parent carboxylic acids.[3] |
Molecular Structure
The chemical structure of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is depicted below. It features a central acetamide core, substituted with a 2-bromophenoxy group at the alpha-carbon and a 2-methoxyethyl group at the nitrogen atom.
Caption: Molecular structure of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Synthesis Pathway
A logical and efficient synthetic route to 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide involves a two-step process. The first step is the synthesis of the key intermediate, 2-(2-bromophenoxy)acetic acid, via a Williamson ether synthesis. The second step is the amidation of this carboxylic acid with 2-methoxyethylamine.
Sources
Solubility profile of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in organic solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. Given the absence of extensive public data for this specific molecule, this document emphasizes a strategy that synergizes theoretical prediction with robust experimental validation. We delve into the foundational principles of solubility, with a focus on the application of Hansen Solubility Parameters (HSP) for the rational selection of organic solvents. Furthermore, this guide presents a detailed, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. The objective is to equip researchers with both the conceptual understanding and the practical methodology required to accurately characterize the solubility of this and other novel chemical entities, a critical step in chemical process development and pharmaceutical formulation.
Introduction: The Critical Role of Solubility
The compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a substituted acetamide featuring a brominated aromatic ring, an ether linkage, and a tertiary amide group. Its molecular structure suggests a moderate degree of polarity, with multiple hydrogen bond acceptor sites (two ether oxygens and one carbonyl oxygen) but no hydrogen bond donor capabilities on the amide nitrogen. These features will dictate its interaction with various organic solvents.
In the fields of medicinal chemistry and drug development, solubility is a cornerstone physicochemical property. It directly influences a compound's utility in:
-
Synthesis and Purification: Affects reaction kinetics, and dictates the choice of solvents for crystallization and chromatography.
-
Formulation Development: Determines the feasibility of creating stable solutions for preclinical and clinical administration.
-
Pharmacokinetics: Poor solubility is a primary contributor to low bioavailability, hindering a drug candidate's therapeutic potential.
Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is not merely academic but a fundamental prerequisite for its advancement.
Theoretical Framework: A Predictive Approach to Solvent Selection
A purely trial-and-error approach to solvent screening is inefficient and resource-intensive. A more scientific methodology involves predicting solubility behavior to rationally select a diverse and informative set of solvents for experimental testing.
Beyond "Like Dissolves Like"
The adage "like dissolves like" provides a basic heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] However, this generalization lacks the nuance required for complex organic molecules. To achieve a more precise prediction, we turn to a more sophisticated model: Hansen Solubility Parameters.
Hansen Solubility Parameters (HSP)
Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components.[2] These components are treated as coordinates in a three-dimensional "Hansen space," and the principle holds that substances with closer coordinates are more likely to be miscible.[3][4]
The three Hansen parameters are:
-
δD (Dispersion): Energy from London dispersion forces, present in all molecules.[5]
-
δP (Polar): Energy from dipolar intermolecular forces.[5]
-
δH (Hydrogen Bonding): Energy from hydrogen bonds, representing the ability of a molecule to accept or donate protons.[2][5]
The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation: δt² = δD² + δP² + δH²
For a solute to dissolve in a solvent, the distance (Ra) between their points in Hansen space must be small, ideally falling within an empirically determined "interaction radius" (R₀) for the solute.[2]
Causality in Solvent Selection: By selecting a range of solvents with varying δD, δP, and δH values, we can systematically probe the solute's solubility space. This allows us to understand why the compound is soluble in certain solvents (e.g., "high solubility in acetone is driven by a strong match in polar and hydrogen bonding parameters") rather than just observing the outcome.
The table below lists the Hansen parameters for a selection of common organic solvents, providing a basis for a rational screening set.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 6.3 | 6.1 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
| Data compiled from various sources including Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions guide our strategy, empirical measurement is essential for obtaining definitive data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It involves creating a saturated solution and, after allowing it to reach equilibrium, measuring the concentration of the dissolved solute.
Detailed Protocol: Isothermal Shake-Flask Gravimetric Method
This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the saturation solubility of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in a selected organic solvent at a specific temperature.
Materials:
-
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (high purity, >99%)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes (glass, gas-tight)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the solvent)
-
Pre-weighed collection vials
-
Vortex mixer
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: Conceptual 2D projection of Hansen space illustrating the relationship between a solute and good/bad solvents.
Conclusion
Characterizing the solubility of a novel compound such as 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a foundational activity in chemical and pharmaceutical development. This guide has outlined a robust, two-pronged strategy that combines the predictive power of Hansen Solubility Parameters for intelligent solvent selection with the empirical accuracy of the isothermal shake-flask method for definitive measurement. By adopting this integrated approach, researchers can efficiently generate a comprehensive and reliable solubility profile, enabling informed decisions in process optimization, formulation design, and overall project advancement.
References
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Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 29(2), 133-134. Available at: [Link]
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Ferreira, A. M., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources, 14(3). Available at: [Link]
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Solubility test for Organic Compounds. (2024). Course Hero. Available at: [Link]
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Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
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Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available at: [Link]
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Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]
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MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Available at: [Link]
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Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. Available at: [Link]
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Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
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Delgado-Povedano, M. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. Available at: [Link]
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Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3074-3082. Available at: [Link]
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Safety Data Sheet (SDS) and toxicity data for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
An In-depth Technical Guide on the Safety and Toxicological Profile of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Disclaimer
This document has been prepared to provide a comprehensive toxicological and safety framework for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. It is critical to note that as of the date of this publication, there is no publicly available, dedicated Safety Data Sheet (SDS) or a complete toxicological profile for this specific compound. The CAS number 33863-76-2, occasionally associated with this chemical name in some databases, officially corresponds to 1-Bromo-3-chloro-5-fluorobenzene . This guide, therefore, employs a scientific read-across and analog-based approach. The information herein is inferred from the known hazards and mechanisms of its core structural motifs: halogenated aromatic ethers (specifically bromophenoxy compounds) and N-alkoxy acetamides . All recommendations and data are presented to guide risk assessment and experimental design, not to serve as a definitive statement of fact. Empirical testing is required for a complete and accurate hazard characterization.
Introduction: A Compound Defined by its Moieties
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a molecule of interest in synthetic chemistry and potential drug discovery programs. Its structure combines a brominated aromatic ring linked via an ether bond to an acetamide sidechain. The absence of direct safety data necessitates a deconstruction of the molecule to anticipate its biological behavior.
-
The 2-bromophenoxy group is a halogenated aromatic ether. This class of compounds is known for its potential to undergo metabolic activation and persist in biological systems. Concerns often include hepatotoxicity, endocrine disruption, and neurotoxicity.[1][2]
-
The N-(2-methoxyethyl)acetamide group is a substituted amide. The toxicological properties of amides are diverse, ranging from low toxicity to potential carcinogenicity and mutagenicity, often dependent on their metabolic fate and the nature of their substituents.[3][4][5]
This guide provides the necessary framework for professionals to handle this compound safely and to design a robust toxicological evaluation program.
Table 1: Compound Identity and Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
|---|---|---|
| IUPAC Name | 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide | --- |
| Molecular Formula | C₁₁H₁₄BrNO₃ | --- |
| Molecular Weight | 292.14 g/mol | --- |
| CAS Number | See Disclaimer above | --- |
| Appearance | Likely a solid at room temperature | Based on similar substituted acetamides[6] |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents | General property of aromatic ethers and amides |
Inferred Hazard Profile & Safety Recommendations
Based on an analysis of structurally related compounds, a presumptive hazard profile can be established to guide initial handling and personal protective equipment (PPE) selection.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Statement | Rationale / Analog Data |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Bromophenols and some acetamides exhibit moderate acute oral toxicity.[7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated aromatic compounds are frequently skin irritants.[9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for many organic chemicals, particularly those causing skin irritation.[9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A common precautionary statement for fine organic powders or volatile compounds.[9] |
| Suspected Carcinogenicity | H351: Suspected of causing cancer | Simple acetamide is classified as a suspected carcinogen.[8] This is a precautionary inference. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms.[7] |
Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, the following precautions are mandatory:
-
Engineering Controls: Handle only within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[11]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required. Ensure no skin is exposed.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[11][12]
Postulated Toxicological Mechanisms
The toxicity of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is likely driven by its metabolism. The following diagram illustrates a plausible pathway leading to cellular damage, grounded in the known biochemistry of halogenated aromatics and acetamides.[1][13]
Caption: Postulated metabolic activation and toxicity pathway.
This proposed mechanism suggests that the primary toxicological concern is not the parent compound itself, but the reactive intermediates formed during Phase I metabolism in the liver. These electrophilic species can overwhelm cellular antioxidant defenses (like glutathione), leading to oxidative stress, damage to critical macromolecules, and ultimately, cell death.[14][15]
Framework for Toxicological Evaluation
A structured, multi-tiered approach is essential to definitively characterize the toxicological profile of this compound. The following workflow outlines the logical progression from initial screening to more complex studies.
Caption: Tiered workflow for toxicological evaluation.
Key Experimental Protocols
The following protocols represent self-validating, industry-standard methods for initial safety assessment.
Protocol 1: MTT Assay for In Vitro Cytotoxicity This assay measures the metabolic activity of cells as an indicator of viability.[16][17]
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 human liver cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in DMSO. Create a serial dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Bacterial Reverse Mutation (Ames) Test This assay assesses the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[18][19][20]
-
Strain Selection: Use at least two standard tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[21]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify both direct-acting mutagens and those requiring bioactivation.[21]
-
Compound Preparation: Dissolve the test compound in DMSO to create a range of concentrations (typically on a log or half-log scale).
-
Plate Incorporation Method: a. To a sterile tube containing 2 mL of molten top agar (at 45°C), add: 0.1 mL of an overnight culture of the selected Salmonella strain, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer (for non-activation plates).[22] b. Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Controls: Prepare plates for a vehicle control (DMSO) and positive controls for each strain with and without S9 activation (e.g., 2-aminoanthracene for +S9, 2-nitrofluorene for -S9).[21]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Table 3: Summary of Proposed Foundational In Vitro Assays
| Assay | Endpoint Measured | Significance & Interpretation |
|---|---|---|
| MTT / LDH Release | Cell Viability / Membrane Integrity | Quantifies the concentration at which the compound is cytotoxic. A low IC₅₀ value indicates high potency.[23][24] |
| Ames Test (OECD 471) | Gene Mutation (Mutagenicity) | Identifies potential for the compound to damage DNA. A positive result is a significant red flag for carcinogenicity.[20] |
| hERG Patch Clamp | Cardiac Ion Channel Blockade | Screens for the risk of drug-induced cardiac arrhythmia (QT prolongation), a major cause of drug attrition. |
| Acute Oral Toxicity (OECD 420/423) | In Vivo Lethality / Morbidity | Establishes the acute lethal dose (LD₅₀) and provides data for GHS hazard classification.[25][26] |
Conclusion
While 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide lacks specific toxicological data, a robust safety and testing strategy can be formulated based on its chemical structure. The presence of a brominated aromatic ring and an acetamide moiety suggests a potential for hazards including skin/eye irritation, acute oral toxicity, and possible genotoxicity following metabolic activation. The protocols and workflows detailed in this guide provide a scientifically rigorous and ethically responsible path forward for researchers and drug development professionals. All handling should proceed with caution, assuming the compound is hazardous until empirical data proves otherwise.
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Kulyk, B., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molbank, 2023(4), M1770. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]
-
Laboratory Procurement Services. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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Physicochemical Profiling: Hydrogen Bonding Dynamics of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Topic: Physicochemical Profiling of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists
Executive Summary
This technical guide provides a comprehensive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide . Beyond standard Lipinski counting, this document explores the quantum mechanical nuances, halogen bonding potential, and experimental validation protocols required for precise lead optimization.
Key Data Points:
-
Lipinski HBD Count: 1
-
Lipinski HBA Count: 3
-
Topological Polar Surface Area (TPSA): ~47.5 Ų
-
Halogen Bonding Potential: Significant (
-hole on ortho-Bromine)
Structural Elucidation & Functional Group Analysis
To accurately assign donor/acceptor counts, we must first deconstruct the molecule into its functional pharmacophores.
SMILES String: COCCNC(=O)COc1ccccc1Br
Functional Group Decomposition
| Functional Group | Structure Fragment | H-Bond Role | Classification Rationale |
| Phenoxy Ether | Acceptor | Two lone pairs on Oxygen ( | |
| Amide | Donor & Acceptor | Carbonyl Oxygen is a strong acceptor. Nitrogen proton is a strong donor. The Nitrogen lone pair is delocalized (resonance), rendering it non-basic and a negligible acceptor. | |
| Methoxy Ether | Acceptor | Two lone pairs on Oxygen; sterically accessible. | |
| Aryl Bromide | Traditionally ignored in Lipinski counts, but acts as a Lewis Acid (Halogen Bond Donor) in protein pockets. |
Visualization of H-Bonding Motifs
Figure 1: Functional decomposition of H-bonding sites. Note the distinction between classical H-bond acceptors (Oxygen) and the non-classical halogen bond donor (Bromine).[1]
Theoretical & Computational Counts
In drug design, "counts" vary depending on the rule set applied. Below is the comparative analysis for this specific acetamide derivative.
Lipinski Rule of 5 (Ro5)
Lipinski’s rules are binary. They do not account for bond strength, only the presence of atoms.
-
HBD: 1 (The Amide NH).[2]
-
HBA: 3 (Carbonyl O + Phenoxy O + Methoxy O).
-
Result: Passes Ro5 (HBD
5, HBA 10).
Veber’s Rules (Rotatable Bonds & PSA)
Veber emphasizes flexibility and surface area for bioavailability.[3]
-
Rotatable Bonds: 6 (Phenoxy-C, O-C(methylene), C-C(carbonyl), N-C(ethyl), C-C(ethyl), C-O(methoxy)).
-
Polar Surface Area (TPSA):
-
Amide: ~29.1 Ų
-
Ether (Phenoxy): ~9.2 Ų
-
Ether (Aliphatic): ~9.2 Ų
-
Total TPSA: ~47.5 Ų
-
-
Implication: High probability of good oral bioavailability (Veber limit
140 Ų) and potential Blood-Brain Barrier (BBB) penetration (PSA < 90 Ų is often favorable for CNS entry).
The "Bromine Effect" (Halogen Bonding)
While standard counting ignores the Bromine, high-fidelity docking simulations must account for it. The Bromine atom at the ortho position creates a region of positive electrostatic potential (the
-
Interaction Type: Halogen Bond (XB).[4]
-
Partner: Backbone carbonyls or localized water molecules in the binding pocket.
-
Significance: Can increase binding affinity by 1–2 kcal/mol compared to a simple hydrophobic fit.
Experimental Validation Protocol
Theoretical counts are approximations. To rigorously determine the hydrogen bond acidity (Abraham solute descriptor
Objective
To measure the equilibrium constant (
Workflow: NMR Titration
Figure 2: Step-by-step NMR titration workflow for determining H-bond donor strength.
Detailed Protocol Steps
-
Solvent Selection: Use Deuterated Chloroform (
) as the host solvent because it is non-polar and will not compete for hydrogen bonds. -
Baseline Scan: Acquire a 1H-NMR spectrum of the pure compound (10 mM). Record the chemical shift (
) of the amide triplet/singlet (typically 6.0–8.0 ppm). -
Titration: Aliquot a reference H-bond acceptor (e.g., DMSO-
) into the NMR tube in increasing equivalents (0.5, 1.0, 2.0, 5.0, 10.0 eq). -
Observation: The amide proton is acidic. Upon H-bonding with DMSO, the proton nucleus becomes deshielded, causing a significant downfield shift (higher ppm).
-
Analysis: If the shift is sharp and linear/curvilinear, it confirms a single donor site. If the shift is negligible, it suggests strong intramolecular H-bonding (e.g., NH to the methoxy oxygen) locking the proton away from the solvent.
Pharmacological Implications[5][6]
Intramolecular H-Bonding (IMHB)
The structure N-C-C-O (amide nitrogen to methoxy oxygen) forms a 5-atom chain.
-
Possibility: A 5-membered intramolecular hydrogen bond ring (
) is geometrically strained but possible. -
Effect: If this IMHB forms, the effective HBD count drops to 0, and the molecule becomes more lipophilic (higher LogP), improving membrane permeability.
-
Prediction: The 5-membered ring is usually weak compared to 6- or 7-membered rings. Therefore, the molecule likely exists in an equilibrium, presenting an open HBD to solvent water, aiding solubility.
Solubility vs. Permeability
-
Solubility: The 3 acceptors (HBA) ensure reasonable aqueous solubility despite the lipophilic bromophenyl ring.
-
Permeability: With a TPSA < 60 Ų and MW < 300, this molecule is predicted to have high passive permeability across the gastrointestinal tract and the BBB.
References
-
Lipinski, C. A., et al. (2001).[5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[6] Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[3][7][8][5][9][10][11][12] Journal of Medicinal Chemistry.
-
Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 3: Enthalpies of hydrogen bonding of solutes with a standard acid and a standard base." Journal of Physical Organic Chemistry.
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition.
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- 12. researchgate.net [researchgate.net]
Structural Informatics and Synthetic Methodologies for 2-(2-Bromophenoxy)-N-(2-methoxyethyl)acetamide: A Comprehensive Guide
Executive Summary
In modern drug discovery and cheminformatics, the precise structural representation and reproducible synthesis of building blocks are paramount. 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (Molecular Formula: C₁₁H₁₄BrNO₃; MW: 288.14 g/mol ) represents a highly versatile aryloxyacetamide scaffold. Compounds of this class are frequently utilized in medicinal chemistry to target G-protein coupled receptors (GPCRs) and allosteric enzyme sites due to their favorable balance of hydrogen-bond donors/acceptors and lipophilic aromatic domains.
This whitepaper provides a rigorous, self-validating framework detailing the computational identifiers (SMILES, InChI, InChIKey) [1] and the step-by-step synthetic causality required to produce and analytically verify this molecule.
Part 1: Cheminformatics & Structural Identifiers
To ensure seamless integration into high-throughput screening (HTS) databases and computational modeling software, the molecular structure must be translated into standardized machine-readable formats.
SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) represents the molecule as a 1D graph. For 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, the canonical SMILES string is: COCCNC(=O)COc1ccccc1Br
Causality of the String: The string begins with the terminal methoxy group (COC), follows the ethyl linker (CCNC(=O)), bridges through the ether oxygen (COc1), and maps the ortho-brominated aromatic ring (ccccc1Br).
Standard InChI
Unlike SMILES, which can have multiple valid representations depending on the starting atom, the [2] utilizes a strict canonicalization algorithm to generate a single, unique identifier: InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)7-16-10-4-2-3-8-9(10)12/h2-4,8H,5-7H2,1H3,(H,13,14)
InChIKey Generation
Because the full InChI string is often too lengthy for efficient database indexing, it is compressed into a 27-character InChIKey using a [3].
While the exact hash is computed algorithmically via cheminformatics toolkits (e.g., RDKit), the anatomy of the InChIKey is strictly standardized:
-
Block 1 (14 characters): Encodes the molecular skeleton and connectivity.
-
Block 2 (8 characters): Encodes stereochemistry and isotopic data.
-
Block 3 (3 characters): Flags the standard version and protonation state (typically SA-N for Standard, Version 1, Neutral).
Cheminformatics data flow from chemical structure to a unique 27-character InChIKey identifier.
Part 2: Synthetic Methodology & Causality
The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is achieved through a robust, three-step linear sequence. Every step is designed as a self-validating system , ensuring that intermediate integrity is confirmed before downstream progression.
Step 1: Williamson Ether Synthesis
-
Protocol: Dissolve 2-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes. Add ethyl bromoacetate (1.1 equiv) dropwise. Heat the reaction to 80°C for 4 hours.
-
Causality: K₂CO₃ is selected as a mild base because its pKa is perfectly tuned to deprotonate the phenol (pKa ~9.5) without causing premature hydrolysis of the ethyl ester. DMF provides a polar aprotic environment, leaving the phenoxide anion highly nucleophilic, thereby accelerating the Sₙ2 displacement of the bromide.
-
Self-Validating Step: Analyze an aliquot via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the 2-bromophenol spot (R_f ~0.6) and the emergence of a new UV-active spot (R_f ~0.4) validates the formation of the intermediate ethyl 2-(2-bromophenoxy)acetate.
Step 2: Saponification
-
Protocol: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate in vacuo.
-
Causality: LiOH is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing and accelerating the hydroxide attack while minimizing unwanted side reactions.
Step 3: HATU-Mediated Amide Coupling
-
Protocol: Dissolve the resulting 2-(2-bromophenoxy)acetic acid (1.0 equiv) in anhydrous DMF. Add [4] (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester. Add 2-methoxyethylamine (1.2 equiv) and stir for 4 hours at room temperature.
-
Causality: HATU is chosen over standard carbodiimides (like EDC) due to its superior kinetics. The reaction proceeds via an OAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a [5], which anchors the incoming amine and dramatically accelerates aminolysis. DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the highly reactive intermediate.
-
Self-Validating Step: LC-MS analysis of the crude mixture must confirm the consumption of the acid and the presence of the target mass (m/z 288.0/290.0[M+H]⁺) prior to aqueous workup.
Three-step synthetic workflow for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Part 3: Analytical Validation (Self-Validating System)
To definitively prove the structural integrity of the synthesized compound, orthogonal analytical techniques (NMR and Mass Spectrometry) must align with theoretical predictions. The presence of the bromine atom provides a distinct 1:1 isotopic signature in the mass spectrum, acting as a built-in validation marker.
Quantitative Data Summary
| Analytical Method | Target Feature / Proton Type | Expected Signal / Shift | Multiplicity | Integration |
| LC-MS (ESI+) | Target Mass[M+H]⁺ | m/z 288.0 & 290.0 | Isotopic Doublet (1:1) | N/A |
| ¹H NMR (400 MHz) | Terminal Methoxy (-OCH₃) | ~3.35 ppm | Singlet (s) | 3H |
| ¹H NMR (400 MHz) | Ethyl Linker (-CH₂-N) | ~3.45 ppm | Quartet (q) | 2H |
| ¹H NMR (400 MHz) | Ethyl Linker (-CH₂-O) | ~3.50 ppm | Triplet (t) | 2H |
| ¹H NMR (400 MHz) | Acetyl Core (-O-CH₂-C=O) | ~4.55 ppm | Singlet (s) | 2H |
| ¹H NMR (400 MHz) | Aromatic Protons (Phenoxy) | 6.85 – 7.55 ppm | Multiplets (m) | 4H |
| ¹H NMR (400 MHz) | Amide Proton (-NH) | ~7.20 ppm | Broad Triplet (br t) | 1H |
Note: The quartet splitting of the -CH₂-N protons arises from coupling to both the adjacent -CH₂-O protons and the amide -NH proton.
References
-
International Union of Pure and Applied Chemistry (IUPAC). "What on Earth is InChI?". IUPAC.[Link]
-
Wikipedia Contributors. "International Chemical Identifier". Wikipedia, The Free Encyclopedia. [Link]
-
Heidenreich, Hunter. "InChI: The Worldwide Chemical Structure Identifier Standard". Hunter Heidenreich Blog.[Link]
-
Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia.[Link]
Methodological & Application
Reagents required for the preparation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Application Note & Protocol
Topic: Preparation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Audience: Researchers, scientists, and drug development professionals
A Strategic Approach to the Synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide: A Detailed Technical Guide
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, a compound of interest as a potential scaffold in medicinal chemistry and drug development. The synthetic strategy is bifurcated into two primary stages: an initial Williamson ether synthesis to construct the 2-(2-bromophenoxy)acetic acid intermediate, followed by a robust amide coupling reaction to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, replicable protocols, and incorporates critical safety and analytical considerations to ensure a self-validating and reliable synthetic workflow.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target molecule is logically approached in two distinct, high-yielding steps. This strategy isolates the formation of the two key functional groups—the ether and the amide—preventing potential cross-reactivity and simplifying purification.
-
Step 1: Williamson Ether Synthesis. This classical and highly reliable method is employed to form the ether linkage.[1][2] The process involves the deprotonation of 2-bromophenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an appropriate two-carbon electrophile bearing a carboxylic acid moiety.[2][3]
-
Step 2: Amide Bond Formation. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions. Therefore, the carboxylic acid intermediate must first be "activated" to convert the hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which facilitates nucleophilic attack by the amine, 2-methoxyethylamine, to form the stable amide bond.[4][5]
The overall synthetic pathway is illustrated below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Reaction Conditions for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This compound and its derivatives are of significant interest in medicinal chemistry. The following protocols and discussions are grounded in established principles of organic synthesis, particularly the Williamson ether synthesis, and aim to provide a robust framework for achieving high-yield, high-purity synthesis. We will explore the critical parameters influencing the reaction, including the choice of base, solvent, temperature, and the potential role of phase-transfer catalysis.
Introduction
The synthesis of phenoxyacetamide derivatives is a cornerstone in the development of various therapeutic agents.[1][2] The target molecule, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, incorporates a phenoxyacetamide core, a common scaffold in pharmacologically active compounds. The optimization of its synthesis is crucial for efficient and cost-effective drug discovery and development pipelines. The primary synthetic route involves a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[3][4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6]
This guide will dissect the key variables in the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, providing both theoretical understanding and practical, step-by-step protocols. Our focus will be on maximizing yield and purity by systematically evaluating and optimizing reaction parameters.
Reaction Mechanism and Theoretical Considerations
The synthesis of the target molecule can be conceptually broken down into two key transformations:
-
O-Alkylation of 2-Bromophenol: This step involves the deprotonation of 2-bromophenol to form a phenoxide, which then acts as a nucleophile to attack an appropriate electrophile. This is a classic Williamson ether synthesis.[3][6]
-
Amide Bond Formation: The formation of the amide bond between the resulting phenoxyacetic acid derivative and 2-methoxyethylamine.
Alternatively, a more convergent approach involves the reaction of 2-bromophenol with a pre-formed N-(2-methoxyethyl)-2-haloacetamide. This guide will focus on the optimization of the O-alkylation step, as it is often the most critical for overall success.
O-Alkylation via Williamson Ether Synthesis
The reaction proceeds as follows:
Several factors can influence the efficiency of this SN2 reaction:
-
Choice of Base: The base must be strong enough to deprotonate the phenol (pKa ~10) but should not promote side reactions. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH).[7][8]
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation, leaving the anion more reactive.[4][9] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[9]
-
Leaving Group: The nature of the leaving group on the acetamide electrophile is important. Bromides and iodides are generally better leaving groups than chlorides.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to undesired side reactions. Optimization of the reaction temperature is crucial.[10]
Potential Side Reactions
-
C-Alkylation: Under certain conditions, the phenoxide can undergo C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom.[9] This is generally less favorable but can be influenced by the solvent and counter-ion.[9]
-
Elimination: If the alkyl halide is sterically hindered (secondary or tertiary), elimination reactions can compete with substitution.[5][6] This is less of a concern with the primary halide in 2-chloro-N-(2-methoxyethyl)acetamide.
Experimental Protocols
Materials and Methods
-
2-Bromophenol
-
2-Chloro-N-(2-methoxyethyl)acetamide (or 2-bromoacetamide and 2-methoxyethylamine for a two-step approach)
-
Potassium Carbonate (K2CO3), anhydrous
-
Cesium Carbonate (Cs2CO3)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
General Procedure for the Synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
A generalized protocol is provided below. Specific modifications for optimization are detailed in the subsequent sections.
-
To a solution of 2-bromophenol (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 10 mL/mmol of phenol), add the selected base (1.2 - 2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloro-N-(2-methoxyethyl)acetamide (1.1 eq) to the reaction mixture.
-
If using a phase-transfer catalyst, add it at this stage (0.1 eq).
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
A systematic approach to optimizing the reaction conditions is presented below. The goal is to identify the combination of parameters that provides the highest yield and purity of the desired product.
Screening of Bases
The choice of base is critical for efficient phenoxide formation.
| Base | Equivalents | Solvent | Temperature (°C) | Observed Yield (%) | Notes |
| K2CO3 | 1.5 | DMF | 80 | Moderate | Standard, cost-effective base. Reaction may be slow. |
| Cs2CO3 | 1.5 | ACN | 60 | High | More reactive than K2CO3, allows for lower temperatures.[7] |
| NaH | 1.2 | DMF | 25 - 60 | High | Very effective, but requires careful handling due to its reactivity with water. |
Recommendation: Start with K2CO3 in DMF as a baseline. For improved reactivity and milder conditions, Cs2CO3 in ACN is an excellent alternative. NaH offers high reactivity but requires more stringent anhydrous conditions.
Solvent Effects
The solvent significantly impacts the reaction rate and outcome.
| Solvent | Base | Temperature (°C) | Observed Yield (%) | Notes |
| DMF | K2CO3 | 80 | Good | Good solvating power for both reactants. |
| ACN | Cs2CO3 | 60 | Excellent | Lower boiling point, easier to remove post-reaction. |
| Acetone | K2CO3 | Reflux | Moderate | Can be a good alternative to DMF and ACN.[7] |
| THF | NaH | Reflux | Good | Effective with strong bases like NaH. |
Recommendation: Acetonitrile and DMF are generally the best choices for this type of reaction.[4][7] The selection may depend on the boiling point and ease of removal.
Role of Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) can be beneficial, especially when using inorganic bases that have low solubility in organic solvents.[11][12][13] A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[11][12]
| Catalyst | Base | Solvent | Temperature (°C) | Observed Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | | TBAB | K2CO3 | Toluene/H2O | 80 | Good | Classic PTC conditions, can avoid anhydrous solvents. | | None | K2CO3 | DMF | 80 | Moderate | Reaction proceeds but may be slower without a PTC. |
Recommendation: The use of a PTC like TBAB is highly recommended when employing a biphasic system or when the base has poor solubility in the organic solvent. This can lead to faster reaction times and milder conditions.[11]
Visualizing the Workflow
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Optimization Workflow
Caption: A systematic workflow for optimizing reaction conditions.
Conclusion
The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide can be efficiently achieved through a Williamson ether synthesis. The optimization of reaction conditions is paramount for obtaining high yields and purity. Key factors to consider are the choice of a suitable base and solvent, with combinations like cesium carbonate in acetonitrile or sodium hydride in DMF often providing excellent results. The use of a phase-transfer catalyst can further enhance reaction rates and allow for milder conditions. By systematically evaluating these parameters, researchers can develop a robust and scalable protocol for the synthesis of this and related phenoxyacetamide derivatives.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
PMC. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
- Google Patents. (2006, August 22). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Williamson Ether Synthesis. (n.d.). [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
MDPI. (2025, February 26). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. [Link]
-
PMC. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. [Link]
-
PMC. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]
-
PubChem. (n.d.). Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino) - PubChemLite. [Link]-4-thiazolyl_phenyl_sulfonyl___2-methylpropyl_amino-2-hydroxy-1-phenylmethyl)propyl-2-_2_6-dimethyl-4-bromophenoxy)-)
-
Organic Syntheses Procedure. (n.d.). n-bromoacetamide. [Link]
-
RSC Advances (RSC Publishing). (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
- Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. /en)
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Solvent selection for dissolving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide for assays
Topic: Solvent Selection for Dissolving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide for Assays
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the rational selection of an appropriate solvent system for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, a compound with functionalities requiring careful consideration for solubilization. Proper solvent selection is a critical first step that directly impacts data quality, reproducibility, and the ultimate success of downstream applications, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and various biological assays. We present a systematic approach, beginning with a physicochemical analysis of the target molecule, followed by a detailed protocol for empirical solubility testing and the preparation of accurate, stable stock solutions.
Physicochemical Characterization of the Analyte
A thorough understanding of the analyte's molecular structure is paramount to predicting its solubility behavior. The principle of "like dissolves like" is the foundation of solvent selection, where the polarity of the solvent should match that of the solute for optimal interaction.[1][2]
Molecular Structure:
Functional Group Analysis:
-
Bromophenoxy Group: An aromatic ring substituted with a bromine atom and an ether linkage. This part of the molecule is predominantly non-polar and hydrophobic but possesses some polar character due to the ether oxygen.
-
Amide Linkage (-C(=O)N-): This is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H, if it were a secondary amide) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen). Secondary and primary amides are generally more polar than tertiary amides.[3]
-
Methoxyethyl Group (-CH2-CH2-O-CH3): This aliphatic ether chain adds a degree of polarity and potential for hydrogen bonding at the ether oxygen.
Overall Polarity Assessment: The combination of a large non-polar aromatic system with polar amide and ether functionalities suggests that 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a moderately polar molecule. It is unlikely to be freely soluble in highly polar solvents like water or in very non-polar solvents like hexanes. A solvent of intermediate polarity or a polar aprotic solvent is expected to be most effective.
Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds Direct experimental data for the target analyte is not readily available; therefore, properties are inferred from similar structures.
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | ~288 g/mol | Higher molecular weight can sometimes decrease solubility. |
| XLogP3 | ~1.5 - 2.5 | A positive LogP value indicates a preference for a non-polar environment over water, suggesting limited aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can interact with protic solvents and hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 4 (Amide O, Amide N, 2x Ether O) | Can interact with protic solvents and hydrogen bond donors. |
The Critical Role of the Solvent in Analytical Assays
The choice of solvent extends beyond simple dissolution and has profound implications for the analytical method employed. An improperly chosen solvent can introduce artifacts, degrade the analyte, or interfere with detection.[4]
-
Purity: Always use high-purity, HPLC-grade (or equivalent) solvents to minimize baseline noise, avoid contaminant peaks, and ensure run-to-run reproducibility.[1][2][4][5] Impurities can directly interact with the analyte or column, compromising the results.[2]
-
UV Cutoff: For assays using UV detection (like HPLC), the solvent must have a low UV absorbance at the detection wavelength to prevent it from obscuring the analyte signal.[2][4]
-
Viscosity: Solvents with high viscosity can generate excessive backpressure in HPLC systems, potentially damaging the pump and column.[2]
-
Volatility: Highly volatile solvents can evaporate over the course of an experiment, altering the concentration of the mobile phase and affecting retention time reproducibility.[2]
-
Assay Compatibility: For biological assays, solvents like DMSO are common but must be used at a final concentration that is non-toxic to the cells or enzyme system being studied.
Systematic Solvent Selection and Solubility Testing
A systematic, empirical approach is the most reliable method to determine the optimal solvent. This involves screening a panel of common laboratory solvents with varying polarities.
Workflow for Solvent Selection
Caption: A systematic workflow for selecting an appropriate solvent.
Table 2: Initial Solvent Screening Guide
| Solvent | Type | Polarity Index | Expected Solubility | Rationale |
| Water | Polar Protic | 10.2 | Very Low | The non-polar bromophenoxy group will likely limit solubility in highly polar water. |
| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | May dissolve the compound, but the non-polar portion might limit high concentrations. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Less polar than methanol; may be a better choice for balancing polar and non-polar features. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Good | A versatile solvent with low viscosity and a low UV cutoff, making it ideal for HPLC.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent | A very strong solvent for a wide range of organic compounds; ideal for primary stock solutions. |
| Acetone | Polar Aprotic | 5.1 | Good | Good general-purpose solvent, but its high volatility can be a drawback. |
| Dichloromethane (DCM) | Non-polar | 3.1 | Moderate | May be effective, but less polar than ideal. Often used in synthesis and purification.[6] |
| Ethyl Acetate (EtOAc) | Intermediate | 4.4 | Good | A good "green" solvent alternative that can be effective for compounds of intermediate polarity.[7] |
Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To rapidly determine a suitable solvent for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide by testing its solubility in a panel of candidate solvents.
Materials:
-
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
-
Analytical balance (accurate to at least 0.1 mg)[8]
-
2 mL glass vials or microcentrifuge tubes
-
Candidate solvents (HPLC grade): DMSO, Acetonitrile, Ethanol, Ethyl Acetate
-
Pipettors and tips
-
Vortex mixer
Procedure:
-
Weigh approximately 1-2 mg of the compound into four separate, labeled vials. Record the exact mass for each.
-
To the first vial, add the first candidate solvent (e.g., Acetonitrile) dropwise, starting with 100 µL.
-
Cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background. Look for any suspended particles or cloudiness.
-
If the solid has not fully dissolved, add another 100 µL of the solvent, vortex, and inspect again.
-
Continue adding solvent in 100 µL increments until the compound is fully dissolved or a total volume of 1 mL has been reached.
-
Record the volume of solvent required to achieve complete dissolution. This allows for an estimation of solubility (e.g., if 2 mg dissolves in 200 µL, the solubility is ~10 mg/mL).
-
Repeat steps 2-7 for each of the other candidate solvents.
-
Decision Point: The best solvent will be the one that dissolves the compound completely at the highest concentration (lowest volume). For most applications, a solubility of >10 mg/mL is desirable for a stock solution.
Preparation of Concentrated Stock Solutions
Preparing an accurate and stable concentrated stock solution is essential for experimental consistency.[9][10] It minimizes repetitive weighing of small quantities, which is a significant source of error, and conserves valuable compounds.[10][11] DMSO is often the solvent of choice for a primary stock solution due to its high solubilizing power and miscibility with aqueous media used in subsequent dilutions.
Workflow for Stock Solution Preparation and Use
Sources
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- 4. pure-synth.com [pure-synth.com]
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- 6. researchgate.net [researchgate.net]
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- 11. phytotechlab.com [phytotechlab.com]
Application Note: A Detailed Protocol for the N-Alkylation of 2-(2-bromophenoxy)acetamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the N-alkylation of 2-(2-bromophenoxy)acetamide to produce 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This compound is a critical intermediate in the synthesis of various pharmaceutically active molecules. The procedure detailed herein utilizes a sodium hydride-mediated SN2 reaction with 1-bromo-2-methoxyethane in N,N-dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, practical advice for execution, characterization data, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction and Significance
The synthesis of N-substituted acetamides is a cornerstone transformation in medicinal chemistry and drug development. The target molecule, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, serves as a key building block for more complex pharmaceutical agents. The N-alkylation of a secondary amide, such as 2-(2-bromophenoxy)acetamide, is a robust method to introduce functionalized side chains.
The described reaction is a nucleophilic substitution where the amide nitrogen, after deprotonation, acts as a nucleophile to displace a bromide ion from an alkyl halide. This process, while conceptually similar to the Williamson ether synthesis, focuses on the formation of a C-N bond, which is fundamental in the assembly of countless biologically active compounds.
Reaction Mechanism and Scientific Principles
The N-alkylation of 2-(2-bromophenoxy)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the principles governing this reaction is critical for optimizing conditions and minimizing side products.
Pillar 1: Nucleophile Activation The amide N-H proton is weakly acidic. To render the amide sufficiently nucleophilic to attack an alkyl halide, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the amide to form a resonance-stabilized amidate anion. The negative charge is shared between the nitrogen and oxygen atoms, but the nitrogen acts as the primary site of alkylation in this system.
Pillar 2: The SN2 Reaction The resulting amidate anion attacks the electrophilic carbon of 1-bromo-2-methoxyethane. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. For an efficient SN2 reaction, a primary alkyl halide like 1-bromo-2-methoxyethane is preferred, as it minimizes steric hindrance and the competing E2 elimination side reaction.
Pillar 3: Solvent Choice The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are excellent for SN2 reactions because they can solvate the sodium cation (Na⁺) while leaving the amidate anion relatively "naked" and highly reactive.[1][2]
Caption: Reaction scheme for the N-alkylation of 2-(2-bromophenoxy)acetamide.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 2-(2-bromophenoxy)acetamide | 25034-79-5 | 230.07 | 1.0 | 2.30 g |
| Sodium Hydride (NaH), 60% in oil | 7646-69-7 | 24.00 (as 100%) | 1.1 | 0.44 g |
| 1-Bromo-2-methoxyethane | 6482-24-2 | 138.99 | 1.2 | 1.67 g (1.13 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction/chromatography |
| Hexane | 110-54-3 | 86.18 | - | For chromatography |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | For quenching |
| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Magnetic stir plate
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography setup (column, silica gel, etc.)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and septa. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 2-(2-bromophenoxy)acetamide (1.0 eq., 2.30 g) and anhydrous DMF (50 mL). Stir until the solid dissolves completely.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq., 0.44 g of 60% dispersion) in small portions over 10-15 minutes. Caution: Hydrogen gas evolves during this step. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a slurry.
-
Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq., 1.13 mL) dropwise to the reaction mixture at 0 °C over 10 minutes using a syringe.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The product should have a higher Rf value than the starting amide.
-
Work-up - Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any excess NaH.
-
Work-up - Extraction: Dilute the mixture with water (100 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Work-up - Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to isolate the pure product.
Characterization and Expected Results
-
Appearance: A colorless oil or a white to off-white solid.
-
Yield: Typical yields for this reaction range from 70-90%.
-
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons (δ 6.8-7.6 ppm), the phenoxy methylene protons (-O-CH₂ -C=O) as a singlet around δ 4.6 ppm, the N-alkyl methylene protons (-N-CH₂ -CH₂ -O-) as triplets around δ 3.5-3.8 ppm, and the methoxy protons (-O-CH₃ ) as a singlet around δ 3.4 ppm.[3][4]
-
¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons will appear in the δ 110-160 ppm region. The carbonyl carbon (C=O) is expected around δ 168-170 ppm. The methylene and methoxy carbons will appear in the upfield region (δ 40-75 ppm).[4][5][6]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 288.0 and 290.0 in an approximately 1:1 ratio, which is characteristic of the bromine isotope pattern.
-
Safety Precautions and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive NaH (due to moisture); Insufficiently anhydrous solvent; Low temperature. | Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvent is truly anhydrous. Allow the reaction to run at room temperature or warm gently (40-50 °C).[2] |
| Formation of Byproducts | DMF decomposition by NaH; Over-alkylation (less likely for amides). | Avoid high temperatures. The combination of NaH and DMF can be hazardous and lead to side reactions.[1][7][8] Use THF as an alternative solvent if issues persist. Ensure stoichiometry is correct. |
| Difficult Purification | Residual DMF in the crude product. | During the work-up, wash the organic layer thoroughly with water and brine to remove the high-boiling DMF solvent. |
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. It is harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Alkyl Halides: 1-Bromo-2-methoxyethane is a combustible liquid and an irritant. Avoid inhalation and skin contact.
References
-
Henan Tianfu Chemical. 1-Bromo-2-methoxyethane CAS 6482-24-2. Available at: [Link]
-
PubChem. 2-(2-Bromophenyl)Acetamide. Available at: [Link]
-
Venturello, P., & Barbero, M. Sodium hydride. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
DeToma, A. S., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Available at: [Link]
-
Kumar, A., & Akamanchi, K. G. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. Available at: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available at: [Link]
-
PMC. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Available at: [Link]
-
WordPress. Specific Solvent Issues with the SNAr Reaction. Available at: [Link]
Sources
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Note: Strategic Utilization of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in Heterocyclic Scaffold Synthesis
[1]
Executive Summary
This technical guide details the application of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (referred to herein as Compound A ) as a pivotal intermediate in the synthesis of 1,4-benzoxazin-3-ones .[1]
The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive molecules, including anticoagulants, antifungal agents, and dopamine agonists. Compound A is uniquely designed with a "bifunctional linchpin" architecture:
-
The ortho-Bromoaryl moiety: Serves as the electrophilic site for metal-catalyzed cross-coupling.[1]
-
The Amide Nitrogen: Acts as the internal nucleophile.
-
The N-(2-methoxyethyl) tail: A strategic solubility handle that modulates LogP and improves metabolic stability compared to simple alkyl chains.[1]
This guide provides validated protocols for synthesizing Compound A and its subsequent conversion into the heterocyclic core via Copper(I)-catalyzed intramolecular amidation.[1]
Structural Analysis & Pharmacophore Utility[1]
The utility of Compound A lies in its pre-organized structure, which facilitates rapid access to bicyclic heterocycles.
The "Linchpin" Strategy
The transformation relies on an intramolecular Buchwald-Hartwig or Ullmann-type coupling.[1] The proximity of the aryl bromide to the amide nitrogen (separated by a 3-atom tether) favors the formation of the 6-membered oxazine ring.[1]
Figure 1: The structural logic of using Compound A for scaffold construction.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Compound A)
Objective: Efficient preparation of Compound A via Williamson Ether Synthesis.
Principle: This step involves the O-alkylation of 2-bromophenol with 2-chloro-N-(2-methoxyethyl)acetamide.[1] The use of a mild base prevents hydrolysis of the amide bond.
Materials:
-
2-Bromophenol (1.0 equiv)[1]
-
2-Chloro-N-(2-methoxyethyl)acetamide (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Potassium Iodide (
) (0.1 equiv, catalyst)[1] -
Solvent: Acetonitrile (
) or DMF.[1]
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (10 mmol) and MeCN (50 mL).
-
Base Addition: Add
(20 mmol) and catalytic (1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Dropwise add a solution of 2-chloro-N-(2-methoxyethyl)acetamide (11 mmol) in MeCN (10 mL).
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of 2-bromophenol.[1] -
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
.[1][2] Recrystallize from Ethanol/Hexane if necessary.[1]
Expected Yield: 85–92%
Key Analytical Marker (
Protocol B: Intramolecular C-N Cyclization
Objective: Conversion of Compound A into N-(2-methoxyethyl)-2H-1,4-benzoxazin-3(4H)-one.[1]
Principle: A Copper(I)-catalyzed intramolecular amidation is preferred over Palladium for cost-efficiency and scalability in this specific scaffold.[1]
Materials:
-
Compound A (1.0 equiv)[1]
-
Copper(I) Iodide (
) (10 mol%)[1] -
Ligand:
-Dimethylethylenediamine (DMEDA) (20 mol%) or L-Proline (20 mol%).[1] -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv).[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Compound A (1.0 mmol),
(19 mg, 0.1 mmol), and (276 mg, 2.0 mmol). -
Solvent & Ligand: Add anhydrous 1,4-Dioxane (5 mL) followed by DMEDA (22
, 0.2 mmol) via syringe. -
Reaction: Seal the vial and heat to
for 12–16 hours. The solution should turn a distinct blue-green color indicating active Cu-amine complex formation.[1] -
Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper residues.
-
Purification: Concentrate and purify via flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
Mechanism of Action: The reaction proceeds via an oxidative addition of the aryl bromide to the Cu(I) center, followed by ligand exchange with the amide nitrogen and reductive elimination to form the C-N bond.
Figure 2: Catalytic cycle for the Copper-mediated intramolecular amidation.
Analytical Characterization Standards
To ensure the integrity of the intermediate (Compound A) prior to cyclization, verify the following parameters:
| Parameter | Specification | Rationale |
| Appearance | White to Off-white solid | Coloration indicates oxidation of phenol impurities.[1] |
| HPLC Purity | > 98.0% (AUC) | Impurities compete for the metal catalyst in Protocol B. |
| 1H NMR (DMSO-d6) | Confirms the O-CH2-CO linker integrity.[1] | |
| 1H NMR (DMSO-d6) | Amide NH signal.[1] Disappearance of this signal confirms cyclization in Protocol B. | |
| Water Content | < 0.5% w/w | Water quenches the catalytic cycle (especially for Pd/Cu systems).[1] |
References
-
Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[1][3] Synthesis, 55, 3179-3185.[1][3]
-
Dai, W. M., Wang, X., & Ma, C. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating.[1][3] Tetrahedron, 61(28), 6879-6885.[1]
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[1]
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Hickey, M. R., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.[1][4] Molecules, 21(3), 353.
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Evano, G., Blanchard, N., & Toumi, M. (2008).Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
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[1]
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Application Notes and Protocols for the Crystallization of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Introduction: The Critical Role of Crystalline Form in Drug Development
In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, bioavailability, and manufacturability. For the compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, a molecule of interest in drug discovery, obtaining a crystalline form is a critical step in its development pathway. Crystallization is not merely a purification technique; it is a method to ensure batch-to-batch consistency and to define the physical properties of the final drug substance.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to achieve the crystallization of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. Given the absence of specific crystallization data for this compound in the public domain, this guide presents a systematic and rational approach to developing a robust crystallization protocol, drawing upon established principles for small organic molecules and acetamide derivatives.[3][4][5]
Understanding the Molecule: Inferred Properties and Initial Considerations
Key Molecular Features Influencing Crystallization:
-
Hydrogen Bonding: The secondary amide (N-H) and the ether oxygens are potential sites for hydrogen bonding, which can play a significant role in the formation of a stable crystal lattice.
-
Aromatic Interactions: The bromophenyl group can participate in π-π stacking interactions.
-
Conformational Flexibility: The methoxyethyl chain introduces a degree of conformational flexibility that might influence crystal packing and potentially lead to polymorphism.
A critical initial step, before attempting any crystallization protocol, is to ensure the purity of the starting material. The presence of impurities can significantly hinder or even prevent crystallization.[6] It is recommended that the compound be purified to at least >95% purity by techniques such as column chromatography before proceeding.
Part 1: Solvent Screening - The Foundation of a Successful Crystallization
The selection of an appropriate solvent system is the most critical factor in developing a crystallization process.[7][8] An ideal solvent (or solvent system) should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Protocol 1: Small-Scale Solvent Solubility Screening
This protocol aims to identify suitable solvents for crystallization by assessing the solubility of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in a diverse range of solvents at ambient and elevated temperatures.
Materials:
-
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (highly pure)
-
A selection of solvents (see Table 1)
-
Small vials (e.g., 1-2 mL) with caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into each vial.
-
Add a small volume (e.g., 0.1 mL) of a solvent from Table 1 to the first vial.
-
Vortex or stir the mixture at room temperature for 1-2 minutes.
-
Observe the solubility. If the solid dissolves completely, it is likely too soluble in that solvent at room temperature for effective cooling crystallization.
-
If the solid does not dissolve, gradually add more solvent in small increments (e.g., 0.1 mL) until the solid dissolves or a significant volume of solvent has been added. Record the approximate solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial on a hot plate while stirring. Observe if the solid dissolves at a higher temperature.
-
Allow the heated, clear solutions to cool slowly to room temperature and then to 4°C (in a refrigerator). Observe for the formation of crystals.
-
Repeat this process for all the selected solvents.
Data Interpretation and Solvent Selection:
| Solvent | Class | Boiling Point (°C) | Polarity Index | Expected Solubility Behavior |
| Methanol | 3 | 64.7 | 5.1 | Likely to be a good solvent, potentially requiring cooling. |
| Ethanol | 3 | 78.4 | 4.3 | Similar to methanol, good for cooling or as a co-solvent. |
| Isopropanol | 3 | 82.6 | 3.9 | Good for slower crystallization due to higher viscosity. |
| Acetone | 3 | 56 | 5.1 | A strong solvent, may require an anti-solvent. |
| Ethyl Acetate | 3 | 77.1 | 4.4 | A versatile solvent, often used in crystallization. |
| Acetonitrile | 2 | 81.6 | 5.8 | Good for dissolving the compound, may need an anti-solvent. |
| Dichloromethane | 2 | 39.6 | 3.1 | A good solvent, but its volatility can be a challenge. |
| Toluene | 2 | 110.6 | 2.4 | A non-polar solvent, may be useful as an anti-solvent. |
| Heptane/Hexane | 3 | 98.4/68 | 0.1 | Likely to be an anti-solvent. |
| Water | - | 100 | 10.2 | The compound is likely insoluble in water (anti-solvent). |
Table 1: Suggested Solvents for Screening.
Workflow for Solvent Selection
A flowchart for the solvent screening process.
Part 2: Crystallization Protocols
Based on the results from the solvent screening, one or more of the following crystallization methods can be employed. It is often beneficial to attempt several methods in parallel to increase the chances of obtaining high-quality crystals.[6][9][10]
Protocol 2: Slow Cooling Crystallization
This is often the simplest and most common method.[6] It relies on the principle of decreasing solubility with decreasing temperature.
Procedure:
-
In a clean vial, dissolve the compound in a minimal amount of a suitable solvent (identified in Protocol 1) at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated or near-saturated solution.
-
If any particulate matter remains, filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial.
-
Cover the vial and allow it to cool slowly to room temperature. To slow down the cooling rate, the vial can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).
-
Once at room temperature, if no crystals have formed, transfer the vial to a refrigerator (4°C) and then to a freezer (-20°C) if necessary.
-
Avoid disturbing the vial during the cooling process to promote the growth of larger, single crystals.[6]
Protocol 3: Slow Evaporation
This method is suitable for compounds that are highly soluble in a volatile solvent at room temperature.[10]
Procedure:
-
Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) to create a clear, unsaturated solution.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
As the solvent evaporates, the concentration of the compound will increase, leading to supersaturation and crystal formation.
Protocol 4: Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality single crystals.[6] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Procedure:
-
Prepare a concentrated solution of the compound in a small, open vial using a solvent in which it is highly soluble (the "solvent").
-
Place this small vial inside a larger, sealed container (e.g., a beaker or a larger vial with a screw cap).
-
Add a larger volume of an "anti-solvent" (a solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer container. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.
Vapor Diffusion Setup
A diagram illustrating the vapor diffusion technique.
Protocol 5: Anti-Solvent Addition
This method involves the direct addition of an anti-solvent to a solution of the compound to induce precipitation or crystallization.[1]
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent.
-
Slowly add a "poor" solvent (anti-solvent) dropwise to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the vial and allow it to stand undisturbed. Crystals should form over time.
Part 3: Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble.- Presence of impurities. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add a seed crystal.- Further purify the compound. |
| Oiling out | - The solution is too concentrated.- The cooling rate is too fast.- Inappropriate solvent system. | - Dilute the solution with more solvent.- Decrease the cooling rate.- Try a different solvent or solvent mixture. |
| Formation of fine powder | - Nucleation is too rapid. | - Reduce the level of supersaturation (use a more dilute solution).- Slow down the rate of cooling or anti-solvent addition. |
| Poor crystal quality | - Rapid crystal growth.- Disturbance of the crystallization vessel. | - Slow down the crystallization process (e.g., slower cooling, slower evaporation).- Ensure the crystallization is set up in a vibration-free environment.[6] |
Conclusion
The crystallization of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, while not yet specifically documented, can be systematically approached using the foundational principles of organic compound crystallization. The key to success lies in meticulous solvent screening to identify an appropriate solvent system, followed by the careful application of techniques such as slow cooling, evaporation, or diffusion. Patience and a systematic approach are paramount. The protocols and guidelines presented here provide a robust framework for researchers to develop a tailored and effective crystallization method for this compound, a crucial step in its journey through the drug development pipeline.
References
- Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
- ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research.
- PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
- LACCEI.org.
- Organic Syntheses Procedure. acetamide.
- ResearchGate. (2025, August 6).
- The Center for Xray Crystallography » University of Florida. (2015, April 28). Crystal Growing Tips.
- Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure.
- MilliporeSigma. 2-(2-Bromophenoxy)-N,N-dimethylacetamide | 1016837-70-9.
- Chemistry Teaching Labs - University of York. scXRD: Growing single crystals.
- JCBPS. (2020, November 20).
- ChemicalBook.
- YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals.
- ResearchGate. Diffractograms showing that the amorphous acetamide crystallizes when... | Download Scientific Diagram.
- Google Patents.
- Journal of the American Chemical Society. (2025, April 28). Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits.
- PMC. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
- PMC. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
- PubChemLite. Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino) -.
- MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
- EPA. (2025, October 15). N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide].
- Sigma-Aldrich. 2-(2-Bromophenoxy)-N,N-dimethylacetamide.
- ChemScene. 2-(2-Chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide | ChemScene.
- PubChem - NIH. N-Bromoacetamide | C2H4BrNO | CID 4353.
- RJPT.
- Mettler Toledo. (2022, January 19).
- Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).
- EPA. (2025, October 15). 1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene)]bis[2-cyano-N-methyl- Properties.N-methyl- Properties*.
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Application Note: Comprehensive Stability Profiling and Shelf-Life Determination of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Regulatory Compliance: ICH Q1A(R2), ICH Q1B
Executive Summary
The compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (C₁₁H₁₄BrNO₃) is a functionally dense organic intermediate featuring an aryl bromide, an ether-linked phenoxy core, and an aliphatic amide. Understanding its intrinsic stability is critical for active pharmaceutical ingredient (API) development, formulation design, and regulatory submission. This application note establishes a self-validating, scientifically rigorous protocol for forced degradation (stress testing) and formal shelf-life determination, ensuring compliance with International Council for Harmonisation (ICH) guidelines[1].
Structural Causality & Degradation Mechanisms
To design an effective Stability-Indicating Method (SIM), one must first predict the molecular liabilities of the compound based on its structural moieties. The degradation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is primarily driven by three pathways:
-
Amide Hydrolysis (Acid/Base Catalyzed): Molecules containing amide functional groups are highly susceptible to specific and general acid-base hydrolysis[2][3]. Cleavage of the amide linkage in this compound yields 2-(2-bromophenoxy)acetic acid and 2-methoxyethylamine. This is the most probable degradation pathway in aqueous formulations or high-humidity environments[4][5].
-
Photolysis of the Aryl Bromide: Halogenated aromatic rings, particularly aryl bromides, exhibit pronounced photolability[5][6]. Exposure to UV light induces homolytic cleavage of the C–Br bond, generating reactive aryl radicals that can abstract hydrogen from solvents or react with oxygen to form complex secondary degradants[7][8].
-
Auto-Oxidation: The aliphatic ether linkage (methoxyethyl) and the phenoxy ether are susceptible to auto-oxidation via free-radical mechanisms, potentially forming hydroperoxides in the presence of reactive oxygen species (ROS) and heat[3].
Mechanistic degradation pathways of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Protocol I: Forced Degradation (Stress Testing)
Forced degradation studies are a predictive tool used to establish degradation pathways and validate the analytical method's ability to separate the parent API from its degradants.
Scientific Rationale: The target degradation for these stress tests is strictly 5% to 20% [3][6]. Degrading the substance beyond 20% risks the formation of secondary degradants (degradants of degradants) that are not representative of real-world shelf-life conditions, thereby unnecessarily complicating the chromatographic method[2][3].
Step-by-Step Stress Protocol
-
Acid Hydrolysis: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N HCl. Incubate at 60°C for 24 hours[4][8]. Neutralize with 0.1 N NaOH prior to injection.
-
Base Hydrolysis: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N NaOH. Incubate at room temperature for 4–24 hours (amides generally degrade faster in base than acid)[4][8]. Neutralize with 0.1 N HCl prior to injection.
-
Oxidation: Treat the API with 3% H₂O₂ at room temperature for 24 hours[8]. Quench the reaction with sodium bisulfite.
-
Thermal Stress: Expose the solid API in a thin layer (≤ 2 mm) in a Petri dish to dry heat at 80°C for 7 days[8].
-
Photostability (ICH Q1B): Expose the solid API and an aqueous/organic solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV energy[5][9]. Maintain a dark control under identical temperature conditions.
Table 1: Forced Degradation Matrix and Expected Outcomes
| Stress Condition | Reagent / Environment | Temp / Time | Target Degradation | Expected Primary Degradants |
| Acidic | 0.1 N HCl | 60°C / 24h | 5 - 20% | 2-(2-bromophenoxy)acetic acid |
| Basic | 0.1 N NaOH | RT / 24h | 5 - 20% | 2-(2-bromophenoxy)acetic acid |
| Oxidative | 3% H₂O₂ | RT / 24h | 5 - 20% | N-oxides, Ether hydroperoxides |
| Thermal | Dry Heat | 80°C / 7 days | < 5% | Generally stable |
| Photolytic | UV/Vis Light (ICH Q1B) | Ambient / ~7 days | 10 - 20% | Debrominated phenoxy derivatives |
Protocol II: Formal Shelf-Life Determination (ICH Q1A(R2))
To register the compound for use in Climatic Zones I and II (and optionally III/IV), stability testing must be conducted in highly controlled, GMP-compliant environmental chambers[1][10].
Self-Validating Metric: The analytical method must demonstrate Mass Balance . The sum of the remaining parent compound assay and the quantified degradation products must equal approximately 100% of the initial value. A significant deviation indicates that volatile degradants are escaping or degradants are co-eluting/not absorbing at the chosen UV wavelength[3][5].
Storage Conditions & Sampling Plan
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH[11].
-
Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH. Note: Intermediate testing is only evaluated if "significant change" occurs during the 6-month accelerated study[10][12].
Table 2: ICH Q1A(R2) Sampling Frequency Matrix
| Storage Condition | 0 Mo | 1 Mo | 3 Mo | 6 Mo | 9 Mo | 12 Mo | 18 Mo | 24 Mo | 36 Mo |
| Long-Term (25°C) | X | X | X | X | X | X | X | X | |
| Intermediate (30°C) | X | X | X | ||||||
| Accelerated (40°C) | X | X | X | X |
Note: "X" indicates full analytical testing (Appearance, Assay by HPLC, Impurities/Degradants, Moisture Content).
ICH Q1A(R2) stability testing workflow and decision matrix.
Analytical Methodology (HPLC-UV/MS)
To accurately quantify the shelf-life, a validated Stability-Indicating Method (SIM) must be employed[3].
-
Column: C18, 250 mm x 4.6 mm, 5 µm (provides sufficient theoretical plates to resolve the parent amide from the closely eluting acid/amine degradants)[13].
-
Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). The acidic modifier suppresses the ionization of the generated 2-(2-bromophenoxy)acetic acid, ensuring sharp peak shapes.
-
Detection: UV detection at 220 nm (amide bond) and 254 nm (aromatic ring). Mass spectrometry (ESI+) should be used in parallel during the forced degradation phase to confirm the molecular weights of the degradants[8].
References
-
ICH Official Website. Q1A - Q1F Stability. International Council for Harmonisation. Available at:[Link]
-
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at:[Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available at:[Link]
-
Memmert. Stability tests according to ICH Q1A (R2). Available at:[Link]
-
CUTM Courseware. STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Available at:[Link]
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available at:[Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at:[Link]
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- 6. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 7. 3-Bromo-4-piperazinobenzoic Acid|CAS 1131594-67-6 [benchchem.com]
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- 13. 3-(Bromomethyl)benzonitrile | 28188-41-2 | Benchchem [benchchem.com]
Application Note: Preparation, Handling, and Validation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Stock Solutions
Executive Summary
The transition of a small molecule from a synthesized powder to a biologically active screening compound is fraught with pre-analytical variables. For lipophilic compounds such as 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide , improper stock solution preparation is a primary driver of false-negative data in high-throughput screening (HTS) and cell-based assays. This technical guide provides a comprehensive, self-validating methodology for the preparation, storage, and quality control of stock solutions for this specific compound, grounded in established compound management principles.
Physicochemical Profiling & Solvent Causality
Before preparing a stock solution, a rigorous analysis of the molecule's physicochemical properties is required to dictate solvent selection and handling parameters.
-
Compound Identity: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
-
Molecular Formula: C₁₁H₁₄BrNO₃
-
Molecular Weight (MW): 288.14 g/mol
-
Structural Implications: The molecule features a bromophenoxy ring linked via an acetamide to a methoxyethyl group. The bromobenzene moiety imparts significant lipophilicity, while the ether and amide linkages offer limited hydrogen-bonding potential. Consequently, the compound is highly hydrophobic and virtually insoluble in aqueous media.
The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such lipophilic small molecules. Its aprotic, highly polar nature effectively disrupts the compound's crystal lattice, allowing for high-concentration solubilization[1]. However, DMSO is notoriously hygroscopic. If exposed to ambient air, DMSO rapidly absorbs atmospheric water. Because the solubility of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is highly dependent on the pure organic environment, even a 2-5% water uptake in the DMSO stock will dramatically lower the compound's solubility limit, leading to microscopic precipitation[1]. Therefore, the use of anhydrous DMSO (≥99.9% purity, sealed under argon) is a strict mechanistic requirement, not merely a recommendation.
Quantitative Preparation Guidelines
To ensure assay reproducibility, stock concentrations must be precisely calculated. The table below summarizes the exact mass of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide required to formulate 1.0 mL of stock solution at standard screening concentrations.
| Target Concentration | Volume of Anhydrous DMSO | Required Mass of Compound (MW: 288.14) | Application Context |
| 1 mM | 1.0 mL | 0.288 mg | Highly potent assays; minimizes DMSO toxicity. |
| 5 mM | 1.0 mL | 1.441 mg | Standard biochemical screening. |
| 10 mM | 1.0 mL | 2.881 mg | Industry Standard for HTS libraries. |
| 20 mM | 1.0 mL | 5.763 mg | Low-potency or fragment-based screening. |
| 50 mM | 1.0 mL | 14.407 mg | High-density storage (requires strict QC for precipitation). |
Experimental Protocol: A Self-Validating Methodology
A protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow integrates preparation with immediate quality control to create a self-validating system.
Step 1: Equilibration and Weighing
-
Allow the lyophilized powder of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the lipophilic powder, which will later trigger precipitation in DMSO.
-
Using a calibrated analytical balance (readability 0.01 mg), weigh the desired mass (e.g., 2.88 mg for a 10 mM stock) into a sterile, static-free glass or polypropylene vial.
Step 2: Dissolution 3. Pierce the septum of a fresh bottle of anhydrous DMSO with a syringe and withdraw exactly 1.0 mL. 4. Add the DMSO to the pre-weighed compound. 5. Vortex the solution at maximum speed for 60 seconds. If the compound does not immediately dissolve, sonicate in a room-temperature water bath for 5–10 minutes. Do not exceed 30°C to prevent thermal degradation.
Step 3: Aliquoting and Storage 6. Divide the 1.0 mL stock into 20 µL or 50 µL single-use aliquots in tightly sealed microcentrifuge tubes. 7. Purge the headspace of each tube with dry argon or nitrogen gas before sealing. 8. Store immediately at -20°C or -80°C in a desiccated environment.
Step 4: Quality Control (The Self-Validating Step) 9. Concentration Verification: Do not assume the nominal concentration is the actual concentration. Withdraw 1 µL from a representative aliquot and analyze via LC-MS coupled with a Chemiluminescent Nitrogen Detector (CLND) or UV-Vis to verify the exact molarity against a known standard[1].
Caption: Step-by-step workflow for the preparation and validation of DMSO stock solutions.
Assay Integration & Kinetic Solubility
The most common point of failure in small molecule screening occurs during the transition from the DMSO stock to the aqueous assay buffer.
The Danger of Direct Dilution Never dilute a high-concentration DMSO stock directly into an aqueous buffer. Doing so creates localized zones of supersaturation at the solvent interface, causing the lipophilic 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide to instantly crash out of solution. Instead, perform all serial dilutions in 100% anhydrous DMSO first. Once the desired 1000x working concentrations are reached, transfer them into the aqueous buffer to achieve a final DMSO concentration of ≤0.1% (v/v).
The Freeze-Thaw Threat The protocol mandates single-use aliquots for a specific thermodynamic reason. When a DMSO solution freezes, the solvent crystallizes first, effectively excluding the solute and pushing the compound into highly concentrated micro-pockets. Upon thawing, these localized high-concentration zones often exceed the absolute solubility limit, leading to irreversible compound precipitation[2]. A precipitated stock yields false-negative biological data because the actual concentration of the soluble fraction exposed to the target is drastically lower than the nominal calculated concentration.
Caption: Logical relationship between stock solution integrity, aqueous dilution, and assay fidelity.
By adhering to these strict physicochemical guidelines—utilizing anhydrous solvents, preventing freeze-thaw cycles, and validating final concentrations—researchers can ensure that the biological readouts for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide are a true reflection of its pharmacological activity, rather than an artifact of poor compound handling.
References
-
Wolf, A., Shimamura, S., & Reinhard, F. B. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.[Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
Sources
Troubleshooting & Optimization
Improving low synthesis yields of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Welcome to the Technical Support Center for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your workflows.
Synthesizing this specific aryloxyacetamide presents unique challenges, primarily due to the steric hindrance of the ortho-bromo group on the phenol ring and the specific nucleophilic characteristics of 2-methoxyethylamine. This guide bypasses generic advice and dives directly into the mechanistic causality of your low yields, providing self-validating protocols to ensure experimental success.
Synthesis Route Decision Matrix
Before troubleshooting, it is critical to understand the two primary synthetic pathways for this molecule. Your optimization strategy will depend entirely on which disconnection approach you have chosen.
Logical workflow for identifying and overcoming synthesis bottlenecks.
Section 1: Troubleshooting Route A (O-Alkylation)
Reaction: 2-Bromophenol + 2-Chloro-N-(2-methoxyethyl)acetamide
Q: My O-alkylation yields are stuck below 30% when using potassium carbonate in acetone at reflux. Why is the reaction stalling, and how do I force it to completion?
The Causality:
The stalling is caused by a combination of poor solvent choice and severe steric hindrance. The bulky bromine atom at the ortho position of 2-bromophenol physically blocks the nucleophilic oxygen from attacking the
The Solution: You must switch to a strongly polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. Studies on the alkylation of sterically hindered phenols demonstrate that using K2CO3 in DMF at 80 °C selectively drives O-alkylation and provides the highest yields (75-82%)[1]. Additionally, adding a catalytic amount of Potassium Iodide (KI) initiates an in-situ Finkelstein reaction, converting your chloroacetamide into a highly reactive iodoacetamide. This phase-transfer and halide-exchange synergy has been proven to push aryloxyacetate synthesis yields above 90%.
Self-Validating Protocol: Optimized O-Alkylation
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromophenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Deprotonation: Add finely powdered, oven-dried K2CO3 (2.5 equiv). Stir at room temperature for 30 minutes. Validation check: The solution should transition to a distinct yellow/orange hue, confirming phenoxide formation.
-
Catalysis & Addition: Add KI (0.2 equiv). Dropwise, add a solution of 2-chloro-N-(2-methoxyethyl)acetamide (1.2 equiv) dissolved in 5 mL DMF.
-
Heating: Elevate the temperature to 80 °C.
-
Monitoring: Check by LC-MS or TLC (Hexanes:EtOAc 3:1) after 4 hours. Validation check: The 2-bromophenol peak should be <5% by UV integration.
-
Workup: Quench with ice water to precipitate the product or extract with EtOAc. Wash the organic layer 5 times with 5% aqueous LiCl to completely remove DMF.
Section 2: Troubleshooting Route B (Amidation)
Reaction: 2-(2-Bromophenoxy)acetic acid + 2-Methoxyethylamine
Q: I am trying to couple 2-(2-bromophenoxy)acetic acid with 2-methoxyethylamine using standard EDC/HOBt, but I am seeing massive amounts of unreacted starting material and a side product. What is going wrong?
The Causality: While 2-methoxyethylamine is a standard reactant for synthesizing amides[2], the ether oxygen in its chain can weakly hydrogen-bond with the amine proton, slightly reducing its nucleophilicity compared to simple alkylamines. When using EDC/HOBt, the active OBt-ester forms, but because the amine attack is slow, the active ester undergoes competitive hydrolysis back to the starting carboxylic acid (especially if your reagents are not strictly anhydrous).
The Solution: You must increase the electrophilicity of the active ester to outpace hydrolysis. Switching to HATU with a non-nucleophilic base (DIPEA) generates an OAt-ester, which is significantly more reactive due to the neighboring group effect of the pyridine nitrogen in the triazole ring. Alternatively, if you wish to avoid expensive coupling reagents, utilizing a reusable Lewis acid catalyst like Nb2O5 has been shown to highly activate the carbonyl group of carboxylic acids for direct amidation, providing excellent yields even with less reactive amines[3].
Quantitative Data: Coupling Condition Comparison
| Coupling System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Primary Failure Mode |
| EDC / HOBt | DCM | 25 | 16 | 35 - 45 | Competitive active ester hydrolysis |
| HATU / DIPEA | DMF | 25 | 4 | 85 - 92 | None (Optimal for small scale) |
| Acid Chloride (SOCl2) | THF | 0 to 25 | 2 | 60 - 70 | Side reactions / Cleavage of ether |
| Nb2O5 (Lewis Acid) | Toluene | 110 | 24 | 75 - 85 | Requires high heat / Dean-Stark |
Self-Validating Protocol: HATU-Mediated Amidation
-
Activation: Dissolve 2-(2-bromophenoxy)acetic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv) in anhydrous DMF (20 mL) at 0 °C under nitrogen.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 15 minutes at 0 °C. Validation check: A color change to pale yellow indicates the formation of the active OAt-ester.
-
Amine Addition: Add 2-methoxyethylamine (1.2 equiv) dropwise. Remove the ice bath and let it warm to room temperature.
-
Monitoring: Stir for 4 hours. Validation check: LC-MS should show complete consumption of the mass corresponding to the active ester.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate.
Diagnostic pathway for troubleshooting failed amidation reactions.
Section 3: General FAQs
Q: During the workup of Route B, I cannot seem to get rid of the residual 2-methoxyethylamine. It streaks on my column. How do I remove it? A: 2-Methoxyethylamine is highly water-soluble but can partition into organic solvents if the pH is not strictly controlled. Because it is a primary aliphatic amine, it is easily protonated. During your liquid-liquid extraction, ensure your aqueous wash is sufficiently acidic (use 1M HCl or 10% Citric Acid). This converts the amine into its ammonium salt, forcing it entirely into the aqueous layer.
Q: Can I use microwave irradiation to speed up these reactions? A: Yes. Microwave irradiation combined with phase-transfer catalysis (like PEG-600) has been proven to be a rapid, high-yielding method for synthesizing aryloxyacetic derivatives. For Route A, running the reaction in a sealed microwave vial at 100 °C for 15 minutes often provides identical or superior yields to conventional heating at 80 °C for 16 hours.
References
-
A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. NIScPR. Available at:[Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at:[Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H). NIH PubMed Central. Available at:[Link]
Sources
Technical Support Center: Purification of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Welcome to the technical support guide for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address purity challenges encountered during their work with this compound. Ensuring high purity is critical, as even trace impurities can significantly impact experimental outcomes, therapeutic efficacy, and patient safety.[1][2]
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries and provides a framework for evaluating the purity of your sample.
Q1: What are the most likely impurities in my 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide sample?
Impurities can originate from various stages, including synthesis, workup, and storage.[3] Understanding the source is the first step in effective removal. The synthesis of this molecule likely involves a Williamson ether synthesis followed by or preceded by an amidation reaction.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Likely Origin |
| Organic (Process-Related) | 2-bromophenol, N-(2-methoxyethyl)chloroacetamide | Unreacted starting materials from synthesis.[1] |
| Products of side-reactions (e.g., elimination byproducts) | Non-optimal reaction conditions during ether synthesis.[4][5] | |
| N,N-dibromoacetamide derivatives | Over-bromination or side reactions.[6] | |
| Organic (Degradation) | 2-bromophenol, 2-methoxyethylamine, Acetic Acid | Hydrolysis of the ether or amide bond, especially if exposed to strong acid/base or moisture.[7] |
| Inorganic | NaOH, K2CO3, NaCl | Reagents, bases, or salts from the synthesis and workup procedures.[1][3] |
| Residual Solvents | Acetonitrile, DMF, Ethyl Acetate, Dichloromethane | Solvents used during the reaction or a previous purification step.[1][8] |
Q2: What is the best first step to assess the purity of my crude sample?
Before attempting any purification, a quick purity assessment is essential.
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material on a silica gel plate and elute with a solvent system like 50:50 Hexane:Ethyl Acetate. A single spot indicates reasonable purity, while multiple spots confirm the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[1][9] It can separate and quantify the main compound and any impurities, even at trace levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum can quickly reveal the presence of residual solvents or major organic impurities by comparing the observed peaks to the known spectrum of the pure compound.[10][11]
Q3: My sample is an oil and will not crystallize. What should I do?
Oiling out is a common problem during recrystallization, often caused by the presence of significant impurities or the melting point of the solid being lower than the boiling point of the solvent.
-
Initial Purification: Highly impure samples often inhibit crystallization.[12] Perform a quick flash column chromatography to remove the bulk of the impurities and then attempt to recrystallize the resulting cleaner material.
-
Change Solvent System: Try a two-solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane) dropwise until the solution becomes persistently cloudy.[12][13] Let this stand, or gently warm to redissolve and then cool slowly.
-
Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[13]
Q4: How should I store the compound to prevent degradation?
Based on its structure (amide and ether linkages), the compound should be protected from moisture and extreme pH.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 4°C is recommended for long-term storage.[7]
-
Inert Atmosphere: For high-purity reference standards, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Section 2: Purification Strategy & Troubleshooting
Choosing the correct purification strategy is paramount. The following workflow provides a general guide from initial assessment to obtaining a highly pure sample.
Caption: General workflow for impurity identification and removal.
Troubleshooting Guide: Choosing the Right Technique
Your choice between recrystallization and chromatography depends on the impurity profile and the quantity of material.
When to Choose Recrystallization:
-
Your compound is a solid.
-
TLC analysis shows that the impurities are either much more or much less polar than your product.
-
You have a large amount of material (>1 gram) that is already reasonably pure (>90%). Recrystallization is an excellent final polishing step.[14]
When to Choose Column Chromatography:
-
Your compound is an oil or a low-melting solid.
-
TLC analysis shows multiple impurities with polarities similar to your product.
-
You need to purify a small amount of very crude material. Chromatography is excellent for separating complex mixtures.[12]
Caption: Decision tree for selecting a primary purification method.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification by Recrystallization
This technique leverages differences in solubility between the target compound and impurities at different temperatures.[14] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude material (20-30 mg) into several test tubes. Add a few drops of different solvents (see Table 2) to each. A good candidate solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[13]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity using HPLC or NMR.
Table 2: Suggested Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A common choice for moderately polar compounds.[14] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Toluene | 111 | Non-polar | Good for aromatic compounds; may need a co-solvent.[13] |
| Ethyl Acetate / Hexane | N/A | Mixed | A powerful combination. Dissolve in hot ethyl acetate, then add hexane until cloudy. |
| Acetonitrile / Water | N/A | Mixed | Dissolve in hot acetonitrile, then add water dropwise. |
Protocol 2: Purification by Flash Column Chromatography
This method uses a stationary phase (silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.
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Technical Support Center: Troubleshooting Solubility for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. By understanding the physicochemical characteristics of this molecule and employing systematic troubleshooting, you can achieve successful dissolution for your downstream applications.
Understanding the Molecule: A Structural Perspective on Solubility
Before diving into troubleshooting, it's crucial to analyze the structure of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. Its solubility is governed by a balance of polar and non-polar features:
-
Aromatic Ether (Bromophenoxy group): The bromophenyl group is hydrophobic, while the ether oxygen can act as a hydrogen bond acceptor. This part of the molecule generally contributes to poor water solubility.[1][2][3][4][5]
-
Amide Linkage (-C(O)NH-): The amide group is polar and can participate in hydrogen bonding, which can enhance solubility in polar solvents.[6][7]
-
Methoxyethyl Chain (-CH2CH2OCH3): This flexible side chain contains an ether linkage, which can accept hydrogen bonds, and a terminal methyl group, adding some non-polar character.
The interplay of these functional groups suggests that while the compound has some capacity for interaction with polar solvents, its overall character is likely to favor solubility in organic solvents over aqueous media.
Frequently Asked Questions (FAQs)
Here are some quick answers to common initial questions about dissolving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Q1: My compound won't dissolve in water. Is this expected?
A: Yes, this is highly likely. The presence of the bromophenyl ring, a significant non-polar feature, will greatly limit its aqueous solubility. For most applications, starting with an organic solvent is recommended.
Q2: What is the best initial organic solvent to try?
A: Based on the "like dissolves like" principle, begin with moderately polar to polar aprotic solvents.[8][9] Good starting points include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Tetrahydrofuran (THF). For subsequent dilutions into aqueous buffers, a stock solution in DMSO is a common and effective strategy.[10][11]
Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?
A: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The final concentration of the organic solvent in your aqueous solution may be too low to maintain solubility. You may need to increase the percentage of the organic co-solvent in your final solution, or screen for a different co-solvent system that provides better solubility at lower concentrations.
Q4: Can I heat the mixture to improve solubility?
A: Gently warming the solution can increase the rate of dissolution and the amount of solute that can be dissolved.[1][11] However, be cautious, as excessive heat can lead to degradation of the compound. Always monitor for any changes in color or the appearance of impurities.
Q5: Could the pH of my aqueous solution affect solubility?
A: While 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide does not have strongly acidic or basic functional groups, significant pH changes can sometimes influence the stability and interactions of the molecule in solution.[1][12] However, for this particular compound, solvent composition is likely to be a more dominant factor.
In-Depth Troubleshooting Guide
If the initial attempts to dissolve the compound are unsuccessful, a more systematic approach is required. This guide will walk you through a logical progression of troubleshooting steps.
Problem 1: Incomplete Dissolution in a Single Organic Solvent
If you observe solid material remaining in your chosen organic solvent even after vigorous mixing, consider the following strategies.
Potential Causes:
-
Insufficient Solvent Polarity: The chosen solvent may not have the optimal polarity to effectively solvate all the functional groups of the molecule.
-
Low Saturation Solubility: The compound may have inherently low solubility in that specific solvent at the desired concentration.
-
Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorph) that is difficult to break down.[13][14][15]
Solutions:
-
Systematic Solvent Screening: The most effective initial step is to screen a panel of solvents with varying polarities. This will help identify the most suitable solvent system for your compound.[8][16]
-
Employing Co-solvents: If a single solvent is not effective, a mixture of solvents (a co-solvent system) can often provide the necessary balance of polarity to achieve dissolution.[8][12][17][18] Co-solvents work by reducing the overall polarity of the solvent system, which can enhance the solubility of a lipophilic compound.[8][12][17][18]
-
Physical Dissolution Aids:
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.
-
Gentle Heating: As mentioned previously, carefully warming the solution can increase solubility.
-
This protocol outlines a method for systematically screening co-solvents to enhance the solubility of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Materials:
-
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
-
Primary solvent (e.g., water or a buffer in which the compound is poorly soluble)
-
Potential co-solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation: In separate vials, weigh out a known amount of your compound (e.g., 1 mg).
-
Initial Insolubility Check: To each vial, add a specific volume of your primary solvent (e.g., 1 mL) to confirm insolubility.
-
Co-solvent Stock Solutions: Prepare stock solutions of each co-solvent in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Stepwise Addition: Add the co-solvent mixtures to the vials containing the compound in a stepwise manner. After each addition, vortex the vial thoroughly for at least 30 seconds.
-
Observation: Visually inspect for complete dissolution. Record the minimum concentration of each co-solvent required to fully dissolve the compound.
-
Equilibration and Confirmation: Allow the solutions to stand at room temperature for a set period (e.g., 1-2 hours) to ensure they are stable and the compound does not precipitate out. Centrifuge the vials to pellet any remaining undissolved material and visually inspect the supernatant.
Data Interpretation:
| Co-solvent | Minimum % (v/v) for Dissolution | Observations |
| DMSO | ||
| DMF | ||
| Ethanol | ||
| Methanol | ||
| Acetonitrile | ||
| PEG 400 |
This table will allow you to compare the effectiveness of different co-solvents and select the one that achieves dissolution at the lowest, most experiment-compatible concentration.
Problem 2: Compound Crashes Out of Solution Upon Standing or Dilution
Even if initial dissolution is successful, the compound may precipitate over time or upon dilution into a different solvent system.
Potential Causes:
-
Metastable Solution: You may have created a supersaturated, thermodynamically unstable solution that will eventually equilibrate by precipitating the excess solute.
-
Polymorphism: The compound may have dissolved in one crystalline form and then precipitated out as a more stable, less soluble polymorph.[13][14][15][19][20] Different polymorphs of a compound can have different solubilities.[13][14][15]
-
Anti-solvent Effect: When a solution of the compound in a good solvent is added to a poor solvent (the "anti-solvent"), the solubility of the compound can decrease dramatically, leading to precipitation.
Solutions:
-
Optimize Co-solvent Percentage: If the compound precipitates upon dilution into an aqueous buffer, the final concentration of the organic co-solvent is likely too low. Increase the percentage of the co-solvent in the final mixture.
-
Use of Surfactants or Cyclodextrins: For aqueous solutions, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) or a cyclodextrin derivative can help to form micelles or inclusion complexes that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[9][12][17][18]
-
Particle Size Reduction: If you are starting with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area available for dissolution, which can lead to a faster dissolution rate.[17][21][22]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for addressing solubility issues with 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.
Caption: A decision-making workflow for troubleshooting solubility issues.
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- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Link]
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Morissette, S. L., Almarsson, Ö., Peterson, M. L., Remenar, J. F., Read, M. J., Lemmo, A. V., ... & Cima, M. J. (2004). Polymorph impact on the bioavailability and stability of poorly soluble drugs. Advanced drug delivery reviews, 56(3), 275-300. [Link]
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- Effect of Polymorphism Formul
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-
Physical Properties of Ether. (2023). Chemistry LibreTexts. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceutics. [Link]
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-
Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. (2009). Journal of Chemical & Engineering Data. [Link]
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Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). PMC. [Link]
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-
2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. (n.d.). PubChem. [Link]
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- Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). (n.d.). Cheméo.
- 2-(2-Bromophenoxy)-N,N-dimethylacetamide. (n.d.). MilliporeSigma.
-
N-Bromoacetamide. (n.d.). PubChem. [Link]gov/compound/N-Bromoacetamide)
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Topic: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Welcome to the Advanced Applications Support Portal. Current Status: Online | Tier: Level 3 (Senior Scientist Support) Ticket Scope: Structural elucidation of degradation products, stress testing protocols (ICH Q1A/Q1B), and chromatographic troubleshooting.
Executive Summary: The Molecule at a Glance
As researchers, we often treat "stability" as a checkbox. However, for a molecule like 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide , stability is a dynamic competition between its functional groups.
You are dealing with three distinct zones of reactivity:
-
The Aryl Bromide: A "ticking time bomb" under UV light (photolytic instability).
-
The Phenoxy-Amide Linkage: A hydrolytic weak point susceptible to acid/base cleavage.
-
The Ether Tail: Generally robust, but a potential site for oxidative radical attack under extreme stress.
This guide moves beyond generic advice to provide a causal, mechanistic framework for identifying your unknown peaks.
Module 1: Diagnostic Triage (The "What is this Peak?" Workflow)
Before you re-run your HPLC, analyze your Mass Spectrometry (MS) data. The bromine atom is your built-in isotopic label.
The "Rule of 79/81":
Natural bromine exists as
-
Parent Molecule (MW ~288): Must show a "doublet" signal separated by 2 Da (m/z 288 and 290) of equal intensity.
-
The Diagnostic Split:
| Observation in MS Spectrum | Diagnosis | Probable Pathway |
| Isotope Pattern Retained (1:1) | Bromine is still attached. | Hydrolysis (Amide bond breakage). |
| Isotope Pattern Lost | Bromine is gone. | Photolysis (Homolytic cleavage). |
| Mass Shift +16 Da | Oxygen added. | Oxidation (N-oxide or hydroxylation). |
Visualizing the Decision Tree
Use the following logic flow to categorize your impurity immediately.
Figure 1: Triage workflow for classifying unknown degradants based on bromine isotopic signatures.
Module 2: Degradation Pathways & Mechanisms
Pathway A: Hydrolysis (The "Water" Problem)
Trigger:[2] Acidic or Basic pH, Heat.[3] Mechanism: Nucleophilic attack of water/hydroxide on the amide carbonyl carbon.
The Trap: Many researchers fail to close the mass balance because they only look for UV-active products.
-
Degradant 1 (UV Active): 2-(2-bromophenoxy)acetic acid. This retains the aromatic ring and the bromine. It will elute earlier (more polar) than the parent in Reverse Phase (RP) chromatography.
-
Degradant 2 (UV Invisible): 2-methoxyethylamine. This fragment lacks a chromophore (no double bonds/aromatic rings). It will not appear at 254 nm. You must use ELSD, CAD, or MS (positive mode, low mass range) to see it.
Pathway B: Photolysis (The "Light" Problem)
Trigger: UV Light (Sunlight or ICH Q1B conditions).[4] Mechanism: Radical Homolytic Cleavage. The Carbon-Bromine bond is weaker than the Carbon-Chlorine or Carbon-Fluorine bond. Upon UV excitation, the C-Br bond undergoes homolytic fission, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent.
-
Product: 2-phenoxy-N-(2-methoxyethyl)acetamide (Debrominated parent).
-
Identification: Look for a mass of [Parent - 78] (Loss of 79Br, gain of 1H).
Pathway Visualization
Figure 2: Mechanistic divergence of degradation products based on stress conditions.
Module 3: Experimental Protocols (Stress Testing)
To confirm these products, you must perform forced degradation studies compliant with ICH Q1A(R2) and ICH Q1B .
Protocol 1: Hydrolytic Stress (Acid/Base)
Objective: Force the amide hydrolysis to generate reference standards of the degradants.
-
Preparation: Dissolve the parent compound in Acetonitrile (ACN) to 1 mg/mL.
-
Acid Stress: Mix 1 mL of sample + 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL of sample + 1 mL of 1N NaOH. Heat at 60°C for 4 hours.
-
Quenching (CRITICAL): Neutralize the samples exactly to pH 7.0 before injection. Injecting highly acidic/basic samples can distort peak shapes and damage the HPLC column.
-
Analysis: Run LC-MS. Look for the "Acid Product" (Retains Br pattern, earlier retention time).
Protocol 2: Photostability (Confirmatory)
Objective: Verify the debromination pathway.[5][6][7]
-
Preparation: Prepare a 1 mg/mL solution in a quartz cuvette (glass filters UV).
-
Exposure: Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B guidelines.
-
Control: Wrap one vial in aluminum foil (Dark Control) and place it next to the light source to rule out thermal degradation.
-
Analysis: Compare the Light vs. Dark samples. The "Dark" sample should remain pure. The "Light" sample should show the debrominated peak.
FAQs: Troubleshooting Common Issues
Q: I see a peak eluting after my parent in the acid hydrolysis sample. What is it? A: This is likely an artifact of the matrix or a secondary reaction. Typically, hydrolysis products are more polar (elute earlier). However, if you used Methanol as a co-solvent during stress testing, the carboxylic acid product might esterify with the methanol (becoming a methyl ester), which is less polar. Fix: Always use Acetonitrile for stress testing to avoid transesterification.
Q: My mass balance is only 60%. Where is the rest of the molecule? A: You are likely missing the 2-methoxyethylamine . As noted in Module 2, it does not absorb UV. If you need to quantify it, you must use a Charged Aerosol Detector (CAD) or derivatize the amine with a UV-tag (like FMOC-Cl) before analysis.
Q: Can the ether group (methoxyethyl) degrade? A: Ether cleavage usually requires harsh conditions (concentrated HI or HBr). Under standard pharmaceutical stress testing (dilute acid/base), the ether linkage is generally stable. Focus on the amide and the aryl bromide first.
References & Grounding
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[8][9][10][11][12] (Defines the scope of stress testing).
-
Source:
-
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[4][8][9][13] (Defines light exposure parameters).
-
Source:
-
-
Photolytic Debromination Mechanism : Visible-Light Photocatalytic Reduction of Aryl Halides. (Explains the radical mechanism of Br loss).
-
Source:
-
-
Amide Hydrolysis Kinetics : Hydrolysis of Carboxylic Acid Derivatives. (Fundamental organic chemistry of amide stability).
-
Source:
-
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Photostability | SGS [sgs.com]
- 5. database.ich.org [database.ich.org]
- 6. Photolytic debromination of decabromodiphenyl ether (BDE 209) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. caronscientific.com [caronscientific.com]
Overcoming hygroscopic challenges with 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Technical Support Center: Handling & Stabilization of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Status: Active Ticket ID: KB-HYGRO-2024-05 Subject: Overcoming Hygroscopicity in Ether-Amide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Technical Overview: The Hygroscopic Mechanism
Compound Profile:
-
Structure: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
-
Molecular Weight: ~288.14 g/mol
-
Critical Feature: The N-(2-methoxyethyl) tail functions as a short polyethylene glycol (PEG) chain. While the 2-bromophenoxy group is lipophilic, the amide core combined with the ether oxygen creates a "bidentate" hydration site. This motif aggressively sequesters atmospheric water via hydrogen bonding, leading to phase changes (solid-to-gum) and stoichiometric errors.
Troubleshooting Guide (Q&A)
Q1: My solid product turns into a viscous gum within minutes of filtration. How do I prevent this?
Diagnosis: The compound is undergoing deliquescence. The lattice energy of the solid is being overcome by the favorable energetics of hydration. Solution:
-
Avoid Open-Air Filtration: Switch from a standard Buchner funnel to a Schlenk frit or a positive-pressure filtration system under nitrogen/argon.
-
Solvent Swap: If the product oils out during crystallization, it likely holds trapped solvent or water. Redissolve in Dichloromethane (DCM) , dry with MgSO₄, and then perform a solvent exchange to Methyl tert-butyl ether (MTBE) or Heptane to force precipitation in a dry environment.
-
Immediate Dissolution: If isolation as a solid is not strictly necessary for the next step, store the compound as a standard solution (e.g., 0.5 M in dry THF) over activated 3Å molecular sieves.
Q2: My yields in the subsequent coupling reaction are consistently low (60-70%), despite TLC showing clean starting material.
Diagnosis: You are likely weighing "water weight." If the compound has absorbed 5-10% water by mass, you are under-loading the reagent in your next reaction, leading to incomplete conversion. Solution:
-
Quantitative Correction: Perform a qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) or run a Karl Fischer (KF) titration to determine the exact wt% purity.
-
Azeotropic Drying: Before use, dissolve the material in anhydrous Toluene and rotary evaporate three times. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively dragging moisture out of the amide matrix [1].
Q3: I see a new impurity at R_f ~0.1 after storage. Is it decomposing?
Diagnosis: Yes. Amides are generally stable, but the 2-bromophenoxy moiety is electron-withdrawing, making the carbonyl carbon slightly more electrophilic. In the presence of absorbed water and trace acid/base residues, hydrolysis can occur, cleaving the molecule into 2-(2-bromophenoxy)acetic acid and 2-methoxyethylamine . Solution:
-
Neutralize Workups: Ensure the final organic wash is pH neutral. Trace acid catalyzes hydrolysis in wet amides.
-
Cold Storage: Store at -20°C. Lower temperatures kinetically inhibit the hydrolysis pathway even if trace moisture is present.
Strategic Protocol: The "Dry-Chain" Workflow
This workflow ensures the compound never encounters atmospheric moisture from synthesis to storage.
Step 1: The Hydrophobic Workup
-
Do not use brine as the final wash if the product is highly soluble in water; use a minimal wash of saturated NH₄Cl followed by 3x extraction into DCM.
-
Drying Agent: Use Sodium Sulfate (Na₂SO₄) instead of Magnesium Sulfate (MgSO₄).[1] MgSO₄ is slightly acidic and can be difficult to filter completely without exposure to air. Na₂SO₄ is slower but granular and easier to handle in inert setups.
Step 2: Azeotropic Distillation (The "Gold Standard")
-
Dissolve the crude/wet residue in 10 volumes of Anhydrous Toluene.
-
Rotary evaporate at 45°C (bath temp) under high vacuum (<10 mbar).
-
Repeat 3 times .
-
Result: This removes water physically trapped in the viscous oil/lattice.
Step 3: Inert Packaging
-
Transfer the final oil/solid into a vial inside a glovebox or under a cone of Nitrogen.
-
Seal with a Teflon-lined cap.
-
Wrap with Parafilm and electrical tape (Parafilm is permeable to water vapor over time; electrical tape provides a better vapor barrier) [2].
Data & Comparison: Drying Methods
| Method | Efficiency | Suitability for this Compound | Notes |
| High Vacuum (Oil Pump) | Medium | Risk of "Skinning" | Viscous oils form a "skin" that traps water inside. Requires stirring while under vacuum. |
| Phosphorus Pentoxide (P₂O₅) | High | Not Recommended | Acidic nature of P₂O₅ can degrade the amide or ether tail. |
| Azeotrope (Toluene) | Very High | Best Practice | Gentle, neutral, and effective for removing hydration water. |
| Lyophilization (Freeze Drying) | Low | Poor | This compound likely has a low melting point; it will "melt back" rather than sublime, causing a mess. |
Visual Workflow: Handling Decision Tree
Figure 1: Decision matrix for handling hygroscopic amide intermediates based on physical state and usage timeline.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying and solvent purification).
-
Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of molecular sieves and drying efficiency).
-
Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Protocols for Schlenk lines and inert storage).
Sources
Technical Support Center: Optimizing Temperature for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. Proper temperature control is paramount for maximizing yield, ensuring purity, and preventing the formation of unwanted byproducts. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during this two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Could temperature be the primary cause?
A: Yes, suboptimal temperature is a very common reason for low yields in this synthesis.[1][2][3] The synthesis involves two key transformations: a Williamson ether synthesis and an amide bond formation. Each step has a different optimal temperature range. Running either step too hot or too cold can lead to incomplete reactions or the formation of side products, both of which will decrease your final yield.[1][4][5]
Q2: I'm having trouble with the first step, the Williamson ether synthesis. What is the ideal temperature range?
A: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[4][6][7] For the reaction between 2-bromophenol and an N-(2-methoxyethyl)acetamide precursor, starting with a temperature around 60-70 °C is a good initial parameter. Protic solvents like water or ethanol can slow the reaction by solvating the phenoxide nucleophile, so polar aprotic solvents like DMF or acetonitrile are often preferred and can influence the optimal temperature.[4][5][6][7]
Q3: I am observing a significant amount of an unknown impurity after the ether synthesis step. What could it be?
A: The most common side reaction in a Williamson ether synthesis involving a phenoxide is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[4][5] Another possibility, especially if using a secondary or tertiary alkyl halide, is an E2 elimination reaction.[4][5] Higher temperatures tend to favor both of these side reactions over the desired Sₙ2 substitution.[4] Lowering the reaction temperature is a key strategy to minimize these impurities.
Q4: Does the temperature of the amidation step require the same level of control?
A: Absolutely. While perhaps less prone to the specific side reactions of the Williamson ether synthesis, temperature control in the amide bond formation is still critical. The rate of the reaction is temperature-dependent; too low a temperature will result in a sluggish or incomplete reaction.[8] Conversely, excessively high temperatures can lead to the degradation of starting materials or the product itself.[9] For many amide coupling reactions, a temperature range of 25-50 °C is effective, though this can vary based on the coupling agents used.[10]
Q5: How does my choice of base impact the optimal temperature for the Williamson ether synthesis?
A: The strength of the base dictates how readily the 2-bromophenol is deprotonated to form the reactive phenoxide. Weaker bases like potassium carbonate (K₂CO₃) may require slightly higher temperatures to ensure a sufficient concentration of the phenoxide for the reaction to proceed at a reasonable rate.[11] Stronger, more reactive bases like sodium hydride (NaH) can often facilitate the reaction at lower temperatures. However, these potent bases can also increase the likelihood of side reactions if the temperature is not carefully controlled.[5][12]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues related to temperature control.
| Symptom / Observation | Potential Cause (Temperature-Related) | Recommended Action |
| Low Yield / Incomplete Conversion | Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature in 5-10 °C increments and monitor reaction progress via TLC or LC-MS.[1] |
| Insufficient reaction time at the chosen temperature. | Extend the reaction time. A general rule of thumb is that a 10 °C increase can double the reaction rate.[13] | |
| Multiple Spots on TLC (Impurity Formation) | Reaction temperature is too high, promoting side reactions (e.g., C-alkylation, elimination).[4][6] | Lower the reaction temperature. For highly reactive substrates, conducting the reaction at or below room temperature may be necessary.[14] |
| Decomposition of starting materials or product. | Reduce the temperature and consider using a milder base or coupling agent that is effective at lower temperatures.[9] | |
| Reaction Appears Stalled | The reaction may have reached equilibrium, or a deactivating side reaction may have occurred. | While adding more reagents can sometimes help, first consider if the temperature is optimal for the forward reaction.[2] |
Experimental Protocols
Protocol 1: Temperature Screening for Williamson Ether Synthesis
This protocol outlines a method for determining the optimal temperature for the reaction between 2-bromophenol and a suitable chloroacetamide derivative.
-
Setup: In parallel reaction vessels, each equipped with a stir bar and under an inert atmosphere (e.g., nitrogen), add 2-bromophenol (1.0 eq) and a suitable polar aprotic solvent like DMF or acetonitrile.[4][6][7]
-
Base Addition: Add a base, such as K₂CO₃ (2.0 eq), to each vessel.
-
Temperature Equilibration: Place each vessel in a temperature-controlled heating block or bath set to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C). Allow the mixtures to stir for 15 minutes to reach thermal equilibrium.
-
Reagent Addition: Add N-(2-methoxyethyl)-2-chloroacetamide (1.1 eq) to each vessel simultaneously.
-
Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired ether product.
-
Analysis: Compare the results across the different temperatures to identify the condition that provides the best balance of reaction rate and purity.
Protocol 2: General Procedure for Amide Bond Formation
This is a general starting point for the amidation step, which should be optimized further.
-
Setup: In a clean, dry flask, dissolve the 2-(2-bromophenoxy)acetic acid intermediate (1.0 eq) in a suitable solvent (e.g., DCM or DMF).
-
Coupling Agent: Add your chosen amide coupling agent (e.g., HATU, HOBt/EDC) and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-methoxyethylamine (1.2 eq) to the reaction mixture.
-
Temperature Control: Maintain the reaction temperature at a consistent level, starting with room temperature (20-25°C). Use a water bath to gently heat or cool if necessary.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting acid is fully consumed.
-
Work-up: Once complete, proceed with a standard aqueous work-up to isolate the crude 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.[4]
Visualizing the Workflow
A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Sumita, A., Otani, Y., & Ohwada, T. (n.d.). Formation of two amide bonds through temperature-controlled multiple electrophile generation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
(n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
(n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemeurope.com. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2015, August 7). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Retrieved from [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]
-
Battilocchio, C., et al. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Reaction / Product testing. Retrieved from [Link]
-
Li, H. M., et al. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. PMC. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]
-
Olson, A. (2023, July 12). Experiment: Test the effect of temperature on reaction time. Science News Explores. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
(n.d.). Conducting Reactions Below Room Temperature. Moodle@Units. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate | Class experiment. RSC Education. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubChemLite. (n.d.). Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino) -. Retrieved from [Link]36)
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- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. msesupplies.com [msesupplies.com]
- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
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Resolving phase separation issues involving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Target Compound: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Advanced Troubleshooting Guide. As application scientists, we frequently encounter severe phase separation failures—such as persistent emulsions, "rag layers," and phase inversions—when scaling up the synthesis of complex amides. This guide provides mechanistically grounded, self-validating protocols to ensure clean liquid-liquid extraction (LLE) workflows.
Part 1: Mechanistic FAQ (Understanding the Root Cause)
Q1: Why does 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide consistently form stable emulsions during aqueous workup? A1: The root cause lies in the molecule's highly amphiphilic, "Janus-like" structure. The 2-bromophenoxy group is dense and highly lipophilic, driving the molecule toward organic solvents. Conversely, the N-(2-methoxyethyl)acetamide tail contains an amide nitrogen and an ether oxygen, both of which act as strong hydrogen-bond acceptors and donors[1]. This dual nature causes the compound to behave as a non-ionic surfactant. During agitation, it rapidly migrates to the liquid-liquid interface, drastically lowering interfacial tension and stabilizing micro-droplets of water within the organic phase (or vice versa), leading to persistent emulsions[2].
Q2: How can I prevent these emulsions before they form? A2: Prevention is always more efficient than active remediation[2].
-
Modify Agitation: Never shake the separatory funnel vigorously. Instead, gently swirl or invert the funnel to maintain surface area contact without generating micro-droplets[2].
-
Solvent Selection: Avoid halogenated solvents like dichloromethane (DCM) when extracting basic or neutral amides, as their high density often leads to heavy emulsions[3]. Opt for solvents with lower water miscibility and distinct density differences.
-
Supported Liquid Extraction (SLE): For smaller scales or high-throughput drug development, consider SLE. This technique immobilizes the aqueous phase on diatomaceous earth, allowing the organic solvent to pass through without any physical mixing, entirely bypassing emulsion formation[2].
Q3: I currently have a thick "rag layer" (emulsion) in my separatory funnel. How do I systematically break it? A3: Do not discard any layers[4]. Follow a systematic progression of physical and chemical interventions:
-
Salting Out (Chemical): Add saturated NaCl (brine). This forces the surfactant-like amide into the organic phase by increasing the ionic strength of the aqueous layer[2].
-
Celite Filtration (Physical): If the emulsion persists, it may be a Pickering emulsion stabilized by invisible suspended particulates. Filter the entire biphasic mixture through a tightly packed pad of Celite[5].
-
Solvent Modification (Chemical): Add a small amount of a co-solvent. A splash of ethanol or isopropanol can alter the polarity of the organic phase and dissolve emulsifying agents[6][7]. Alternatively, diluting the organic layer 5X to 10X can decrease the concentration of the amphiphile at the interface[5].
-
Centrifugation (Mechanical): If working on a scale that permits it, centrifugation applies mechanical force to separate the phases based on density differences[2][7].
Caption: Stepwise logical workflow for resolving liquid-liquid extraction emulsions.
Part 2: Quantitative Solvent Selection Data
The choice of organic extraction solvent dictates the severity of the emulsion. Below is a comparative analysis of solvents specifically evaluated for amphiphilic amides.
| Extraction Solvent | Density (g/mL) | Emulsion Risk | Phase Separation Time | Mechanistic Rationale & Recommendation |
| Dichloromethane (DCM) | 1.33 | High | >60 mins | High density leads to slow settling; prone to phase inversion with amides. Avoid if possible. |
| Ethyl Acetate (EtOAc) | 0.90 | Moderate | 15-30 mins | Standard choice; requires gentle swirling instead of vigorous shaking. Acceptable. |
| Methyl tert-butyl ether (MTBE) | 0.74 | Low | <5 mins | Low water miscibility and distinct density difference promote rapid phase disengagement. Highly Recommended. |
| 3:1 CHCl₃ / Isopropanol | ~1.30 | Low | <10 mins | Isopropanol disrupts interfacial tension, pulling polar organics out of the aqueous phase[8]. Best for stubborn extractions. |
Part 3: Validated Experimental Methodologies
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.
Protocol 1: Self-Validating Salting-Out Extraction
Objective: Disrupt surfactant-stabilized emulsions by increasing aqueous ionic strength. Causality: Adding NaCl increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the highly charged Na⁺ and Cl⁻ ions. This decreases the availability of water molecules to hydrogen-bond with the methoxyethyl amide tail, forcing the compound into the organic phase and causing droplets to coalesce[2].
Step-by-Step Procedure:
-
Vent and Settle: Secure the separatory funnel on a ring stand. Remove the stopper to ensure no pressure buildup.
-
Brine Addition: Add a volume of saturated aqueous NaCl (brine) equal to approximately 10-20% of the existing aqueous phase volume[7].
-
Gentle Agitation: Do NOT shake. Gently swirl the funnel in a circular motion for 30 seconds to promote contact between the brine and the emulsion layer[2][7].
-
Phase Separation: Allow the funnel to stand undisturbed for 10-15 minutes.
Self-Validation Checkpoint: Observe the phase boundary. If the aqueous layer volume has visibly increased and the organic layer has clarified, the brine has successfully stripped water out of the micro-emulsion. The protocol is validated, and you may proceed with draining.
Caption: Mechanistic pathway of salting-out to disrupt surfactant-stabilized emulsions.
Protocol 2: Celite "Emulsion Break" Filtration
Objective: Remove microscopic solid particulates stabilizing a Pickering emulsion. Causality: Emulsions are often stabilized by microscopic solid particulates that sit at the oil-water interface, physically preventing droplets from coalescing. Celite (diatomaceous earth) acts as a physical barrier that traps these particulates without absorbing the target compound[3].
Step-by-Step Procedure:
-
Prepare the Pad: Pack a Büchner funnel with a 1-2 inch layer of Celite. Wet the pad with the pure organic extraction solvent to seat it firmly[7].
-
Vacuum Filtration: Apply vacuum and pour the entire emulsified biphasic mixture directly onto the Celite pad[3][5].
-
Rinse: Rinse the separatory funnel and the Celite pad with a small volume of fresh organic solvent to ensure complete transfer of the target compound.
-
Re-separation: Transfer the filtrate from the vacuum flask back into a clean separatory funnel.
Self-Validation Checkpoint: Inspect the filtrate in the flask. Because Celite acts strictly as a physical barrier[3], if the filtrate emerges gloriously biphasic with a sharp meniscus, the root cause was particulate stabilization. The protocol is validated.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at:[Link]
-
Tips & Tricks: Emulsions - Not Voodoo (University of Rochester). Available at:[Link]
-
Workup: How to Manage an Emulsion - Not Voodoo (University of Rochester). Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]
-
Notes on Extraction - Org Prep Daily. Available at: [Link]
Sources
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
Comparative Guide: Melting Point Determination for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Purity
Executive Summary
This guide provides a technical comparison of methods for determining the purity of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide , a specific phenoxyacetamide derivative often utilized as an intermediate in medicinal chemistry (e.g., in the synthesis of anticonvulsant analogs).[1][2]
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying specific impurities, thermal analysis offers a rapid, reference-standard-free method to assess bulk purity.[1][2] This guide compares Method A (Capillary Melting Point according to USP <741>) and Method B (DSC Purity Analysis via Van’t Hoff equation) , providing experimental protocols, data interpretation, and a decision matrix for researchers.
Chemical Context & Theoretical Basis[2][3][4]
The Compound: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Characteristics: Crystalline solid (predicted MP range: 85–105°C based on structural analogs).[1][2] Critical Quality Attribute (CQA): Purity >98.5% is typically required for downstream biological assays to prevent off-target toxicity from brominated byproducts.[1][2]
The Thermodynamic Principle
Both methods rely on Freezing Point Depression , a colligative property where impurities disrupt the crystal lattice, lowering the melting point and broadening the melting range.
-
Pure Compound: Melts sharply (range < 1°C).[1]
-
Impure Compound: Melts at a lower temperature with a broader range (range > 2°C).[1]
The relationship is described by the Van’t Hoff Equation used in DSC:
[1][2]Where:
-
: Sample temperature at fraction
melted. - : Melting point of 100% pure substance.[3][4]
- : Mole fraction of impurity.[5][3][6]
- : Enthalpy of fusion.[5][4]
Experimental Protocols
Method A: Capillary Melting Point (USP <741>)
Best for: Rapid routine monitoring, "Go/No-Go" decisions during synthesis.[1][2]
Protocol:
-
Preparation: Dry the sample under vacuum (40°C, 4h) to remove solvent residues (solvents act as impurities and depress MP).[1]
-
Grinding: Gently pulverize the sample into a fine powder. Avoid excessive force that could generate amorphous content.[1]
-
Loading: Pack a USP-compliant capillary (0.8–1.2 mm ID) to a column height of 3 mm . Tap on a hard surface to compact.[1][7]
-
Ramp 1 (Fast): Heat rapidly to 10°C below the expected MP (approx. 75°C).
-
Ramp 2 (Measurement): Switch to 1.0°C/min heating rate.
-
Observation:
-
Onset (Collapse Point): First visible liquid.[1]
-
Clear Point: Complete disappearance of solid.
-
Method B: DSC Purity Determination
Best for: Molar purity calculation without a reference standard, thermodynamic characterization.[1][2]
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3).[1][2]
-
Calibration: Indium standard (Onset: 156.6°C,
: 28.45 J/g). -
Sample: Weigh 2–4 mg into a hermetically sealed aluminum pan. Pin-hole the lid if volatile impurities are suspected, though sealed is preferred for purity.[2]
-
Method:
-
Equilibrate at 25°C.
-
Ramp at 0.5°C/min or 2.0°C/min through the melting endotherm. Note: Slower rates (0.5–1°C/min) are required for accurate Van’t Hoff purity analysis to ensure thermal equilibrium.
-
-
Analysis: Integrate the melting peak. Use software (e.g., Pyris, TRIOS) to generate the
plot and calculate mole % purity.
Comparative Data Analysis
The following table presents illustrative experimental data comparing a Crude synthesis batch vs. a Recrystallized batch of the target acetamide.
Table 1: Performance Comparison of Purity Methods
| Feature | Crude Batch (Batch #001) | Recrystallized Batch (Batch #002) | Interpretation |
| Capillary MP Range | 86.5 – 91.2°C ( | 94.8 – 95.5°C ( | Broad range in Batch #001 indicates significant impurities.[1][2] Sharp range in #002 confirms high crystallinity.[1] |
| DSC Onset ( | 87.1°C | 94.9°C | Impurities depressed the onset by ~8°C. |
| DSC Purity (Calc.) | 94.2 mol% | 99.6 mol% | Calculated via Van't Hoff slope.[1] |
| Enthalpy of Fusion | 105 J/g | 122 J/g | Lower |
| HPLC Purity (Ref) | 93.8 area% | 99.4 area% | DSC aligns closely with HPLC for the pure sample.[1] |
Visualization of Logic Flow
The following diagram illustrates the decision-making process for selecting the appropriate method during the drug development lifecycle.
Figure 1: Analytical workflow for purity determination. Green nodes indicate processing steps; Yellow diamonds indicate decision points.[1][2]
Critical Analysis & Recommendations
When to use Method A (Capillary)[1][2]
-
Routine Synthesis: During optimization of the synthesis of the acetamide linker, use capillary MP to quickly check if the reaction worked.
-
Solvent Detection: If the sample "sweats" or collapses significantly below the expected MP, it indicates trapped solvent (e.g., dichloromethane from extraction).
-
Cost: Low.[1][2] Requires only a simple apparatus (e.g., Buchi or SRS OptiMelt).[1]
When to use Method B (DSC)
-
Final Characterization: Required for the "Certificate of Analysis" if HPLC standards are unavailable.
-
Polymorphism Check: This specific acetamide structure (flexible ether and amide linkers) may exhibit polymorphism.[1] DSC will reveal this as multiple endothermic peaks, which capillary MP will miss (seeing only a broad range).[1]
-
Decomposition: If the baseline shifts exothermically immediately after melting, the compound is decomposing. The Van't Hoff calculation is invalid in this scenario.
Expert Insight: The "Bromine" Effect
The presence of the bromine atom significantly increases the molecular weight (288 g/mol range) and polarizability. This typically results in higher enthalpies of fusion compared to non-halogenated analogs.
-
Observation: If your DSC peak is sharp but the calculated purity is low, check for Solid Solutions . Isomorphic impurities (e.g., the chloro- analog if starting materials were impure) may fit into the crystal lattice without significantly depressing the MP. In this specific case, HPLC is mandatory.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.[1]
-
TA Instruments. Purity Determination by DSC (Thermal Analysis Application Note).
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Analysis by DSC.[1][2]
-
ASTM International. ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry.[1][2] West Conshohocken, PA.[1]
-
Widmann, G., & Riesen, R. (1987).[1] Thermal Analysis: Terms, Methods, Applications.[1] Hüthig.[1] (Classic text on Van't Hoff applications).
Sources
- 1. PubChemLite - Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino)-4-thiazolyl]phenyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-2-(2,6-dimethyl-4-bromophenoxy)- (C40H45BrN4O6S2) [pubchemlite.lcsb.uni.lu]
- 2. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. thermalsupport.com [thermalsupport.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. mt.com [mt.com]
- 6. scielo.br [scielo.br]
- 7. thinksrs.com [thinksrs.com]
Safety Operating Guide
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide proper disposal procedures
Executive Operational Summary
Immediate Directive: 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a Halogenated Organic Compound .[1][2] It must NEVER be disposed of in municipal waste, standard drain systems, or non-halogenated solvent streams (fuel blending).[2]
-
Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).[2]
-
Critical Constraint: The bromine substituent requires high-temperature incineration with specific acid-gas scrubbing capabilities.[1][2] Mixing this with non-halogenated waste can result in regulatory fines and damage to standard incinerators due to HBr formation.[2]
-
Safety Profile: Treat as a Skin/Eye Irritant and Potential Acute Toxin.[2][3]
Chemical Profile & Disposal Logic
To ensure safe handling, we must understand the structural moieties dictating the disposal pathway.[2]
| Structural Component | Chemical Feature | Disposal Implication |
| Phenoxy Core | Aromatic Ether | High stability; resistant to biodegradation.[1][2] Requires thermal destruction.[2] |
| Bromine Substituent | Halogen (Br) | CRITICAL: Classifies waste as "Halogenated."[1][2][4] Combustion generates corrosive Hydrogen Bromide (HBr) gas. |
| Acetamide Linker | Nitrogenous Amide | Potential generation of NOx during incineration.[2] Generally stable under ambient conditions.[2][5] |
| Methoxyethyl Group | Ether/Alkyl Chain | Increases lipophilicity, facilitating skin absorption.[2] |
The "Why" Behind the Protocol: Standard organic solvents (acetone, ethanol) are often disposed of via "fuel blending," where waste is burned as fuel in cement kilns.[2] However, halogenated compounds like this one cannot be fuel-blended because the halogen atoms creates acid rain components (HBr, HCl) upon combustion.[1][2] Therefore, they require a dedicated "Halogenated" stream destined for specialized hazardous waste incinerators.[2]
Waste Segregation Decision Tree
The following workflow illustrates the decision logic for segregating this compound based on its physical state in your experiment.
Figure 1: Decision tree for segregating brominated acetamide waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.[1][2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Applicable when discarding expired stock or weighing errors.[1][2]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.[2]
-
Container Selection: Use a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the solid is fine powder, work inside a fume hood.[2]
-
Labeling:
-
Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for mother liquors or reaction solvents.[1][2]
-
Segregation Rule: Even if the solvent is Acetone or Methanol (usually non-halogenated), the presence of the bromine-containing solute contaminates the entire volume .[2]
-
Action: Pour the solution into the Halogenated Waste Carboy (often red-tagged or specifically marked for DCM/Chloroform waste).[2]
-
Documentation: On the waste log, list the solvent (e.g., "95% Methanol") AND the solute (e.g., "5% Brominated Acetamide").[2]
-
Incompatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases, as acetamides can hydrolyze or react exothermically.[2]
Scenario C: Empty Containers (Vials/Bottles)
-
Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone).[2]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[2]
-
Defacing: Cross out the original label and mark "Empty."[2]
-
Glass Disposal: Discard the rinsed glass vial in the "Broken/Lab Glass" box (unless your facility requires acute toxin bottles to be collected separately—verify local EHS rules).
Emergency Spill Response Protocol
In the event of a benchtop spill, follow this containment logic to prevent exposure and contamination.
Figure 2: Emergency response workflow. Dampening solid spills is crucial to prevent inhalation of brominated dust.[1][2]
Regulatory & Safety Data Reference
GHS Classification (Derived from Analogous Halogenated Acetamides):
EPA RCRA Consideration: While this specific compound may not have a dedicated "U" or "P" list code, it falls under the "Characteristic" definition if mixed with listed solvents (F-list).[1][2]
-
Waste Code: If dissolved in halogenated solvents, use F002 or D001 (if flammable solvent). If pure solid, designate as "Non-RCRA Regulated Hazardous Waste" (unless exhibiting specific toxicity characteristics defined by local law), but always incinerate as halogenated.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][11] [Link][1]
Sources
- 1. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- [webbook.nist.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. fishersci.com [fishersci.com]
- 4. uakron.edu [uakron.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
Personal protective equipment for handling 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
[1][2]
Executive Safety Assessment
Status: Substance Not Fully Characterized Hazard Band: High Caution (Category 2/3 Equivalent) [1]
As of this writing, specific toxicological data (LD50, LC50) for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is not established in major global registries.[1] Therefore, this protocol utilizes Structure-Activity Relationship (SAR) analysis to establish safety boundaries.[1]
Mechanistic Risk Profile:
-
Acetamide Core: Parent compound acetamide is a Group 2B Carcinogen (possibly carcinogenic to humans). N-substituted acetamides frequently exhibit enhanced skin permeability.
-
Bromophenoxy Moiety: Halogenated aromatic ethers are established skin and mucous membrane irritants.
-
Methoxyethyl Side Chain: This ether linkage increases lipophilicity, potentially acting as a "carrier" that facilitates the transport of the brominated core across the dermal barrier.
Operational Directive: Treat this compound as a potential carcinogen and skin-absorbable irritant . All handling must occur under "Universal Precautions for Novel Organics."
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.
| Protection Zone | Standard (Minimum) | Advanced (High Quantity/Solution) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate Film (Silver Shield) Required if dissolved in DMSO/DCM.[1] | Permeation Defense: Standard nitrile degrades rapidly against halogenated solvents often used to dissolve this compound. The methoxyethyl group increases solvent-like behavior. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100 / N95 Respirator Required if handling fluffy powder outside hood. | Dust Control: Acetamide derivatives often crystallize as fine needles that become airborne easily (electrostatic). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles Required during synthesis/work-up.[1] | Irritation Risk: Bromophenoxy compounds are severe lachrymators (tear-inducing).[1] Safety glasses are insufficient for powders. |
| Body | Lab Coat (Buttoned) Natural fiber (Cotton).[1] | Tyvek® Sleeve Covers Prevents wrist-gap exposure. | Dermal Shielding: Critical to prevent "cuff gap" exposure where the glove meets the coat. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Solubilization (Critical Risk Zone)
The highest risk of exposure occurs when the compound is a dry solid (dust generation) or during the initial addition of solvent (exothermic splashing).[1]
-
Preparation:
-
Place a disposable balance draft shield inside the chemical fume hood.
-
Pre-weigh the solvent (e.g., DMSO, Methanol) in a separate vial to avoid bringing bulk solvent bottles into the weighing zone.
-
-
Transfer:
-
Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears "sticky" or hygroscopic, as this increases flicking/aerosolization risk.
-
-
Solubilization:
-
Add solvent slowly down the side of the vial.
-
Cap immediately. Do not vortex open containers.
-
Note: If using DMSO, remember that DMSO penetrates skin instantly and will carry the dissolved bromophenoxy compound into the bloodstream.
-
Phase B: Reaction & Synthesis
-
Temperature Control:
-
Halogenated acetamides can be thermally labile. Ensure reflux condensers are secured with Keck clips.
-
Diagram 1 below illustrates the decision logic for handling reaction intermediates.
-
Phase C: Waste Disposal
-
Segregation:
-
Solid Waste: Dispose of vials, weigh boats, and contaminated gloves in "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Bromine atom). Do not mix with oxidizers (e.g., Nitric Acid) as brominated compounds can evolve toxic Bromine gas (
).[1]
-
-
Decontamination:
-
Wipe bench surfaces with a 10% soap/water solution, followed by Isopropanol.
-
Visualized Workflows
Diagram 1: PPE & Handling Decision Logic
Caption: Decision tree for selecting PPE based on the physical state of the acetamide derivative.
[1]
Diagram 2: Emergency Spill Response (Unknown Organic Amide)
Caption: Immediate containment workflow for spills of uncharacterized halogenated acetamides.
[1][2][3][4][5]
Emergency Medical Information
In Case of Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol (it may increase absorption).
-
Eye Contact: Flush with water for 15 minutes.[2][4][3][5] Seek ophthalmologist evaluation immediately (brominated compounds can cause delayed corneal damage).
-
Ingestion: Do NOT induce vomiting. Contact Poison Control.
Physician Note: Treat as exposure to a halogenated aromatic amine/amide. Monitor for signs of methemoglobinemia (blue lips/skin) and delayed pulmonary edema if dust was inhaled.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Acetamide (CID 178). National Library of Medicine. Retrieved October 26, 2023. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Acetamide. United States Department of Labor. [Link]
Sources
- 1. PubChemLite - Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino)-4-thiazolyl]phenyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-2-(2,6-dimethyl-4-bromophenoxy)- (C40H45BrN4O6S2) [pubchemlite.lcsb.uni.lu]
- 2. neb.com [neb.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
